Pelabresib
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1845726-14-8 |
|---|---|
Molecular Formula |
C20H18ClN3O3 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide;hydrate |
InChI |
InChI=1S/C20H16ClN3O2.H2O/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11;/h2-9,16H,10H2,1H3,(H2,22,25);1H2/t16-;/m0./s1 |
InChI Key |
LXMGXMQQJNULPR-NTISSMGPSA-N |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl.O |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl.O |
Origin of Product |
United States |
Foundational & Exploratory
Pelabresib's Mechanism of Action in Myelofibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a bromodomain and extra-terminal domain (BET) inhibitor. In the context of myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms, this compound targets fundamental disease pathobiology. By inhibiting BET proteins, this compound modulates the transcription of key genes involved in oncogenic signaling and inflammation, particularly the NF-κB and JAK/STAT pathways. Clinical trials, notably the MANIFEST and MANIFEST-2 studies, have demonstrated that this compound, particularly in combination with the JAK inhibitor ruxolitinib, leads to significant clinical improvements in spleen volume, symptom burden, and bone marrow fibrosis. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from clinical studies and detailed experimental methodologies.
Core Mechanism of Action: BET Inhibition
This compound selectively inhibits the BD1 and BD2 bromodomains of BET proteins.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. In myelofibrosis, this process is dysregulated, leading to the overexpression of oncoproteins and pro-inflammatory cytokines.
By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, thereby downregulating the expression of their target genes.[2] This targeted intervention addresses multiple drivers of myelofibrosis pathology.[3]
Impact on Key Signaling Pathways
Downregulation of the NF-κB Pathway
A crucial mechanism of this compound in myelofibrosis is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] The NF-κB pathway is a central regulator of inflammation and is constitutively active in the malignant cells of myelofibrosis patients, driving the production of numerous pro-inflammatory cytokines that contribute to bone marrow fibrosis and systemic symptoms.[5][6] this compound's inhibition of BET proteins disrupts the transcriptional activation of NF-κB target genes, leading to a reduction in circulating pro-inflammatory cytokines.[1][5]
Modulation of the JAK/STAT Pathway
Myelofibrosis is fundamentally a disease of dysregulated Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling.[7] While this compound does not directly inhibit JAK kinases, its mechanism is synergistic with JAK inhibitors like ruxolitinib.[3] Preclinical models suggest that the combination of a BET inhibitor and a JAK inhibitor results in a more profound reduction of splenomegaly, bone marrow fibrosis, and pro-inflammatory cytokines than either agent alone.[1] This synergy arises from the dual targeting of interconnected oncogenic and inflammatory pathways.[7]
Quantitative Data from Clinical Trials
The clinical efficacy of this compound, primarily in combination with ruxolitinib, has been evaluated in the Phase 2 MANIFEST and the Phase 3 MANIFEST-2 trials.[2][8]
Table 1: Spleen Volume Reduction (SVR)
| Trial | Treatment Arm | Patient Population | SVR ≥35% at Week 24 | Reference |
| MANIFEST (Phase 2) | This compound + Ruxolitinib | JAKi-naïve | 68% | [8] |
| MANIFEST-2 (Phase 3) | This compound + Ruxolitinib | JAKi-naïve | 65.9% | [2] |
| MANIFEST-2 (Phase 3) | Placebo + Ruxolitinib | JAKi-naïve | 35.2% | [2] |
Table 2: Total Symptom Score (TSS) Improvement
| Trial | Treatment Arm | Patient Population | TSS Reduction ≥50% at Week 24 | Mean Absolute Change in TSS at Week 24 | Reference |
| MANIFEST (Phase 2) | This compound + Ruxolitinib | JAKi-naïve | 56% | - | [8] |
| MANIFEST-2 (Phase 3) | This compound + Ruxolitinib | JAKi-naïve | 52.3% | -15.99 | [2][9] |
| MANIFEST-2 (Phase 3) | Placebo + Ruxolitinib | JAKi-naïve | 46.3% | -14.05 | [2][9] |
Table 3: Bone Marrow Fibrosis (BMF) Improvement
| Trial | Treatment Arm | Patient Population | BMF Improvement ≥1 Grade at Week 24 | Reference |
| MANIFEST (Phase 2) | This compound + Ruxolitinib | JAKi-naïve | 28% (of 57 evaluable patients) | [8] |
| MANIFEST-2 (Phase 3) | This compound + Ruxolitinib | JAKi-naïve | 38.5% | [9] |
| MANIFEST-2 (Phase 3) | Placebo + Ruxolitinib | JAKi-naïve | 24.2% | [9] |
Table 4: Hemoglobin (Hb) Response
| Trial | Treatment Arm | Patient Population | Hb Response at Week 24 | Reference |
| MANIFEST-2 (Phase 3) | This compound + Ruxolitinib | JAKi-naïve | 10.7% | [9] |
| MANIFEST-2 (Phase 3) | Placebo + Ruxolitinib | JAKi-naïve | 6.0% | [9] |
Experimental Protocols
Clinical Trial Design (MANIFEST-2)
The MANIFEST-2 study is a global, randomized, double-blind, active-control Phase 3 trial.
-
Patient Population: JAK inhibitor-naïve patients with myelofibrosis.
-
Intervention: Patients were randomized to receive either this compound in combination with ruxolitinib or placebo in combination with ruxolitinib.[2]
-
Primary Endpoint: Spleen volume reduction of ≥35% from baseline at week 24.[2]
-
Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS from baseline at week 24.[2]
Spleen Volume Assessment
Spleen volume was centrally assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points. The change from baseline was calculated to determine the percentage of spleen volume reduction.
Symptom Assessment
The Myelofibrosis Symptom Assessment Form (MFSAF) v4.0 was used to evaluate patient-reported symptoms. The Total Symptom Score (TSS) is a composite score of seven key symptoms: fatigue, concentration problems, early satiety, inactivity, night sweats, itching, and bone pain.
Bone Marrow Fibrosis Assessment
Bone marrow biopsies were obtained at baseline and at specified follow-up times. The degree of fibrosis was graded according to the European Myelofibrosis Network (EUMNET) criteria by central hematopathology review.
Mutational Analysis
Mutational analyses from peripheral whole blood samples were performed as an exploratory endpoint using targeted sequencing with an amplicon-based Rapid Heme Panel assay.[5]
Conclusion
This compound represents a novel therapeutic approach in myelofibrosis, targeting the underlying epigenetic dysregulation that drives the disease. Its mechanism of action, centered on BET inhibition, leads to the downregulation of key oncogenic and inflammatory pathways, including NF-κB and JAK/STAT. The robust clinical data from the MANIFEST program, particularly when combined with ruxolitinib, demonstrates significant improvements in the cardinal features of myelofibrosis. The detailed experimental protocols employed in these trials provide a solid foundation for the continued investigation and potential future application of this compound as a cornerstone of combination therapy for myelofibrosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications — Myeloproliferative Neoplasms Research Consortium [mpnresearchconsortium.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Ongoing Challenges of Managing Cytopenic Myelofibrosis in 2025: The Emergence of Non-JAK Inhibitor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
The Pivotal Role of BET Inhibitors in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of epigenetic research and targeted cancer therapy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. These small molecules effectively modulate gene expression by targeting key epigenetic readers, thereby influencing oncogenic and inflammatory signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of BET inhibitors, their role in epigenetic regulation, detailed experimental protocols for their evaluation, and a summary of their therapeutic potential and challenges. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering both foundational knowledge and practical insights into this dynamic field of study.
Introduction to BET Proteins and Their Function
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails, a key hallmark of active chromatin. This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby driving the expression of target genes.[1][2] BRD4, the most extensively studied member, is particularly enriched at super-enhancers, which are clusters of enhancers that drive the high-level expression of genes critical for cell identity and oncogenesis, such as the MYC proto-oncogene.[3]
Mechanism of Action of BET Inhibitors
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[1] This competitive inhibition displaces BET proteins from chromatin, preventing their interaction with acetylated histones and the subsequent recruitment of the transcriptional apparatus.[1][2] The result is a highly selective downregulation of the transcription of BET-dependent genes, many of which are key drivers of cancer cell proliferation, survival, and metastasis.[2][4] One of the most well-characterized consequences of BET inhibition is the profound suppression of MYC expression, an oncogene implicated in a wide range of human cancers.[1][5]
Signaling Pathways Modulated by BET Inhibitors
The therapeutic effects of BET inhibitors are mediated through their ability to modulate several critical signaling pathways implicated in cancer and inflammation.
MYC-Dependent Signaling
The downregulation of MYC is a central mechanism of action for many BET inhibitors.[2][5] By displacing BRD4 from the MYC super-enhancer, these inhibitors effectively shut down its transcription, leading to cell cycle arrest and apoptosis in MYC-driven malignancies.[1]
Diagram of MYC-Dependent Signaling Inhibition by BET Inhibitors
Caption: Inhibition of MYC-dependent signaling by BET inhibitors.
PI3K/AKT/mTOR Pathway
Recent studies have highlighted the interplay between BET inhibitors and the PI3K/AKT/mTOR pathway.[5][6] Inhibition of the PI3K pathway can lead to a feedback activation of receptor tyrosine kinases (RTKs), a mechanism of resistance.[7] BET inhibitors can suppress the transcription of these RTKs, thereby overcoming resistance to PI3K inhibitors and leading to synergistic anti-tumor effects when used in combination.[6][7]
Diagram of BET Inhibitor Synergy with PI3K Inhibition
Caption: Synergy of BET and PI3K inhibitors in cancer therapy.
JAK/STAT Pathway
BET inhibitors have also been shown to suppress transcriptional responses to cytokine-induced JAK/STAT signaling.[8][9] They can inhibit the transcription of STAT target genes in a gene-specific manner without affecting the activation or recruitment of STAT proteins themselves.[9] This suggests a role for BET proteins in mediating the transcriptional output of the JAK/STAT pathway, with implications for inflammatory diseases and hematological malignancies.
Wnt/β-catenin Pathway
Resistance to BET inhibitors can emerge through the activation of alternative signaling pathways, including the Wnt/β-catenin pathway.[10] In some contexts, increased Wnt/β-catenin signaling can compensate for the loss of BRD4-mediated transcription, leading to sustained expression of oncogenes like MYC.[11] Combining BET inhibitors with inhibitors of the Wnt pathway may therefore be a strategy to overcome resistance.
Quantitative Data on BET Inhibitor Activity
The potency of BET inhibitors varies across different chemical scaffolds and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
Table 1: IC50 Values of Selected BET Inhibitors in Cancer Cell Lines
| BET Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| JQ1 | Multiple Myeloma | MM.1S | 100 | [3] |
| JQ1 | Acute Myeloid Leukemia | MV4-11 | 50-100 | [3] |
| OTX015 (Birabresib) | Acute Myeloid Leukemia | MOLM-13 | 39 | [12] |
| OTX015 (Birabresib) | Diffuse Large B-cell Lymphoma | TMD8 | 210 | [12] |
| iBET-762 (Molibresib) | Multiple Myeloma | RPMI-8226 | 200-500 | [13] |
| ABBV-075 | Acute Myeloid Leukemia | MOLM-13 | <10 | [14] |
| ABBV-744 | Prostate Cancer | 22Rv1 | 3.2 | [15] |
| ZEN-3694 | Triple-Negative Breast Cancer | MDA-MB-231 | ~250 | [16] |
Table 2: Summary of Selected Clinical Trials of BET Inhibitors
| BET Inhibitor | Phase | Cancer Type(s) | Key Findings/Status | Reference(s) |
| OTX015 (Birabresib) | I/II | Hematologic Malignancies, Solid Tumors | Modest single-agent activity, dose-limiting thrombocytopenia. | [2][16] |
| INCB057643 | I | Myelofibrosis, Myeloid Neoplasms | Generally well-tolerated, improvements in spleen size and symptoms. | [17] |
| BMS-986158 | I/IIa | Solid Tumors | Manageable safety profile, partial responses in NUT carcinoma and ovarian cancer. | [18] |
| ZEN-3694 | Ib/II | Triple-Negative Breast Cancer (in combination with Talazoparib) | Manageable toxicity, robust engagement of target DNA repair genes. | [16] |
| ODM-207 | I | Solid Tumors | Narrow therapeutic window, dose-limiting fatigue and nausea. | [19] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of BET inhibitors.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
BET inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the BET inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[20]
Western Blotting for BRD4 and MYC
This protocol is used to assess the protein levels of BRD4 and its target MYC following BET inhibitor treatment.
Materials:
-
Cancer cell lines
-
BET inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the BET inhibitor at the desired concentration and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[21][22]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of BET proteins and assess changes upon inhibitor treatment.
Diagram of ChIP-seq Experimental Workflow
Caption: A streamlined workflow for ChIP-seq experiments.
Procedure Outline:
-
Crosslinking: Treat cells with 1% formaldehyde to crosslink proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to the BET protein of interest (e.g., anti-BRD4).
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify binding sites, and conduct differential binding analysis between treated and control samples.
RNA Sequencing (RNA-seq)
This protocol is used to analyze the global transcriptomic changes induced by BET inhibitors.
Procedure Outline:
-
RNA Extraction: Treat cells with the BET inhibitor and extract total RNA using a suitable kit.[23][24]
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct a cDNA library from the remaining RNA.[23][24]
-
Sequencing: Perform high-throughput sequencing of the cDNA library.[14][25]
-
Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon BET inhibitor treatment.[14]
Mechanisms of Resistance to BET Inhibitors
Despite their promise, resistance to BET inhibitors can develop through various mechanisms:
-
Upregulation of Compensatory Signaling Pathways: Activation of pathways like Wnt/β-catenin or MAPK can bypass the need for BET protein-mediated transcription.[10]
-
Kinome Reprogramming: Cancer cells can rewire their signaling networks to become less dependent on the pathways targeted by BET inhibitors.
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
BRD4-independent Transcription: In some cases, cancer cells can maintain the expression of key oncogenes through mechanisms that do not require the bromodomain of BRD4.
Diagram of a CRISPR Screen for Identifying Resistance Mechanisms
Caption: Workflow for a genome-wide CRISPR screen.
Future Directions and Conclusion
BET inhibitors represent a significant advancement in the field of epigenetic therapy. While early clinical trials have shown modest single-agent activity for some solid tumors, their potential in hematologic malignancies and in combination with other targeted therapies is highly promising.[2][16] Future research will focus on:
-
Developing more selective BET inhibitors: Targeting specific bromodomains (BD1 vs. BD2) or individual BET family members may improve efficacy and reduce off-target toxicities.
-
Identifying predictive biomarkers: Robust biomarkers are needed to identify patient populations most likely to respond to BET inhibitor therapy.
-
Rational combination strategies: Combining BET inhibitors with other targeted agents, such as PI3K inhibitors, PARP inhibitors, and immune checkpoint inhibitors, holds great promise for overcoming resistance and enhancing anti-tumor activity.[6][16]
-
Exploring novel delivery systems: Advanced drug delivery technologies may help to improve the pharmacokinetic and pharmacodynamic properties of BET inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Combined Inhibition of BET Bromodomain and mTORC1/2 Provides Therapeutic Advantage for Rhabdomyosarcoma by Switching Cell Death Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 25. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Pelabresib (CPI-0610): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Pelabresib (formerly CPI-0610) is a first-in-class, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4.[1] Developed by Constellation Pharmaceuticals, this compound has emerged as a promising therapeutic agent for myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that underpin its development.
Discovery and Preclinical Development
Lead Identification and Optimization
This compound was identified through a drug discovery program aimed at developing potent and selective small-molecule inhibitors of BET proteins.[2] The core chemical scaffold of this compound is a benzoisoxazoloazepine. The discovery process likely involved high-throughput screening of compound libraries to identify initial hits, followed by a rigorous lead optimization campaign to enhance potency, selectivity, and pharmacokinetic properties. While specific details of the screening cascade are proprietary, the process would have focused on optimizing the compound's ability to bind to the acetyl-lysine binding pockets of the tandem bromodomains (BD1 and BD2) of BET proteins.[3]
In Vitro Pharmacology
This compound has demonstrated potent and selective inhibition of the BRD4 bromodomain 1 (BRD4-BD1) with a half-maximal inhibitory concentration (IC50) of 39 nM.[1][4] Its inhibitory activity extends to the suppression of MYC, a key oncogene regulated by BET proteins, with a half-maximal effective concentration (EC50) of 0.18 μM.[1][4]
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| BRD4-BD1 | TR-FRET | 39 nM | [1][4] |
| MYC | Gene Expression | 0.18 µM | [1][4] |
Preclinical Efficacy in Hematologic Malignancies
Preclinical studies in various hematologic cancer models have demonstrated the anti-tumor activity of this compound. In multiple myeloma (MM) cell lines, this compound treatment led to a dose-dependent reduction in cell viability, induction of G1 cell cycle arrest, and apoptosis.[1][5][6] Furthermore, this compound was effective in overcoming the protective effects of cytokines and bone marrow stromal cells.[5][6] In a mouse xenograft model using MV-4-11 acute myeloid leukemia cells, oral administration of this compound resulted in significant tumor growth inhibition.[6]
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Cell Line | Dosing | Outcome | Reference |
| Mouse Xenograft | MV-4-11 (AML) | 30-60 mg/kg, oral, daily for 28 days | 41-80% tumor growth inhibition | [6] |
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the binding of BET proteins, primarily BRD4, to acetylated histones on chromatin. This disrupts the transcriptional activation of key genes involved in oncogenesis, inflammation, and fibrosis. The primary downstream pathways affected are the NF-κB and JAK-STAT signaling pathways.
Inhibition of NF-κB Signaling
In preclinical studies, this compound has been shown to downregulate NF-κB signaling, a critical pathway for inflammatory responses that is constitutively active in many hematologic malignancies.[3][7][8] This leads to the suppression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, which are key drivers of the systemic symptoms and bone marrow fibrosis in myelofibrosis.[3][9][10]
// Nodes this compound [label="this compound (CPI-0610)", fillcolor="#FBBC05", fontcolor="#202124"]; BET [label="BET Proteins (BRD4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatin [label="Acetylated Histones\non Chromatin", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Genes [label="NF-κB Target Genes\n(e.g., IL-6, IL-8, TNF-α)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nCytokine Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Bone Marrow Fibrosis &\nSystemic Symptoms", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> BET [label="Inhibits", color="#34A853", fontcolor="#34A853"]; BET -> Chromatin [label="Binds to", color="#4285F4", fontcolor="#4285F4"]; Chromatin -> NFkB_Genes [label="Activates Transcription of", color="#4285F4", fontcolor="#4285F4"]; NFkB_Genes -> Inflammation [color="#4285F4"]; Inflammation -> Fibrosis [color="#4285F4"]; }
Caption: this compound inhibits BET proteins, disrupting NF-κB signaling.Modulation of JAK-STAT Signaling
Myelofibrosis is characterized by dysregulated JAK-STAT signaling.[1] Preclinical evidence suggests a synergistic effect when combining a BET inhibitor with a JAK inhibitor, such as ruxolitinib.[1][8] This combination leads to a more profound reduction in splenomegaly, bone marrow fibrosis, and pro-inflammatory cytokines compared to either agent alone.[10]
// Nodes Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetGenes [label="Target Gene\nExpression", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Ruxolitinib [label="Ruxolitinib", fillcolor="#FBBC05", fontcolor="#202124"]; BET [label="BET Proteins", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cytokines -> JAK [color="#4285F4"]; JAK -> STAT [label="Phosphorylates", color="#4285F4", fontcolor="#4285F4"]; STAT -> TargetGenes [label="Activates", color="#4285F4", fontcolor="#4285F4"]; Ruxolitinib -> JAK [label="Inhibits", color="#34A853", fontcolor="#34A853"]; this compound -> BET [label="Inhibits", color="#34A853", fontcolor="#34A853"]; BET -> TargetGenes [label="Co-activates", color="#4285F4", fontcolor="#4285F4"]; }
Caption: this compound and Ruxolitinib synergistically inhibit JAK-STAT signaling.Clinical Development in Myelofibrosis
The clinical development of this compound has primarily focused on its use in myelofibrosis, both as a monotherapy and in combination with the JAK inhibitor ruxolitinib. The pivotal clinical trials are the Phase 2 MANIFEST study and the Phase 3 MANIFEST-2 study.[1][10]
MANIFEST Phase 2 Study
The MANIFEST study (NCT02158858) is an open-label, Phase 2 trial that evaluated this compound in several arms, including as monotherapy for patients who are intolerant or refractory to ruxolitinib, and in combination with ruxolitinib for both JAK inhibitor-naïve patients and those with a suboptimal response.[1][8]
In JAK inhibitor-naïve patients (Arm 3), the combination of this compound and ruxolitinib demonstrated significant clinical activity. At 24 weeks, 68% of patients achieved a spleen volume reduction of at least 35% (SVR35), and 56% of patients achieved a total symptom score reduction of at least 50% (TSS50).[9][11]
Table 3: Key Efficacy Data from MANIFEST Study (Arm 3, JAKi-Naïve)
| Endpoint | Timepoint | Result | Reference |
| SVR35 | Week 24 | 68% (57/84) | [9][11] |
| TSS50 | Week 24 | 56% (46/82) | [9][11] |
| Anemia Improvement | Week 24 | 36% (29/84) | [11] |
| Bone Marrow Fibrosis Improvement (≥1 grade) | Week 24 | 28% (16/57) | [11] |
MANIFEST-2 Phase 3 Study
The MANIFEST-2 study (NCT04603495) is a global, randomized, double-blind, placebo-controlled Phase 3 trial evaluating this compound in combination with ruxolitinib versus placebo plus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[3][5][10] The study met its primary endpoint, demonstrating a statistically significant improvement in SVR35 at week 24 for the this compound combination arm.[5][6]
Table 4: Key Efficacy Data from MANIFEST-2 Study
| Endpoint | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | p-value | Reference |
| SVR35 at Week 24 | 65.9% | 35.2% | <0.001 | [3][5][6] |
| Absolute Change in TSS at Week 24 | -15.99 | -14.05 | 0.0545 | [3][5] |
| TSS50 at Week 24 | 52.3% | 46.3% | 0.216 | [12][13] |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 38.5% | 24.2% | 0.019 | [13][14] |
| Hemoglobin Response | 10.7% | 6.0% | - | [13][14] |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. The most common treatment-emergent adverse events include thrombocytopenia, anemia, fatigue, and nausea.[3][15] Thrombocytopenia is a known class effect of BET inhibitors and was found to be dose-dependent, reversible, and non-cumulative.[3][15]
Experimental Protocols
Detailed experimental protocols for the discovery and preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in drug discovery and pharmacology, plausible protocols for key experiments are outlined below.
BET Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to measure the binding of inhibitors to bromodomains.
// Nodes Start [label="Start: Prepare Assay Components", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Incubate His-tagged BRD4-BD1,\nbiotinylated histone H4 peptide,\nand this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Add Europium-labeled anti-His antibody\nand Streptavidin-Allophycocyanin (APC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Incubate to allow for FRET", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Read TR-FRET signal", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }
Caption: Workflow for a typical TR-FRET based BET inhibition assay.-
Reagents : Recombinant His-tagged BRD4-BD1, biotinylated histone H4 peptide (acetylated), Europium-labeled anti-His antibody, Streptavidin-Allophycocyanin (APC), this compound (serially diluted), and assay buffer.
-
Procedure :
-
Add BRD4-BD1, biotinylated histone H4 peptide, and this compound to a 384-well plate and incubate.
-
Add the detection reagents (Europium-labeled anti-His antibody and Streptavidin-APC) and incubate.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.
-
-
Data Analysis : The ratio of the two emission wavelengths is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell Viability Assay
Cell viability is typically assessed using a commercially available kit, such as CellTiter-Glo®.
-
Cell Culture : Plate hematologic cancer cell lines (e.g., INA6, MM.1S) in 96-well plates and treat with serial dilutions of this compound.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
Assay : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis : Measure luminescence using a plate reader and calculate the percentage of viable cells relative to a vehicle-treated control.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB signaling pathway.
-
Cell Line : Use a cell line that has been stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene.
-
Treatment : Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
Lysis and Luciferase Assay : Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis : A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Conclusion
This compound (CPI-0610) is a potent and selective BET inhibitor that has demonstrated significant clinical activity in patients with myelofibrosis, particularly in combination with the JAK inhibitor ruxolitinib. Its mechanism of action, involving the modulation of key oncogenic and inflammatory pathways, provides a strong rationale for its therapeutic potential. The robust data from the MANIFEST and MANIFEST-2 clinical trials support the continued development of this compound as a novel and impactful treatment for this challenging disease. Further research will continue to elucidate its long-term efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Predicting response to BET inhibitors using computational modeling: A BEAT AML project study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreports.com [annualreports.com]
- 15. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Pelabresib
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Pelabresib
Introduction
This compound (formerly CPI-0610) is an investigational, first-in-class, oral small-molecule inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins.[1][2] Developed by Constellation Pharmaceuticals, this compound represents a novel epigenetic approach to cancer therapy, primarily targeting the underlying disease mechanisms of myelofibrosis (MF), a rare bone marrow cancer.[3] It is being evaluated both as a monotherapy and in combination with Janus kinase (JAK) inhibitors, such as ruxolitinib, to address the limitations of current standard-of-care treatments.[4][5] Preclinical and clinical studies have demonstrated its potential to modify key pathogenic pathways involved in inflammation, oncogene expression, and bone marrow fibrosis.[4][6]
Mechanism of Action
This compound selectively inhibits the BD1 and BD2 bromodomains of BET proteins (including BRD2, BRD3, BRD4, and BRDT).[3][4] These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters.[3] In hematologic malignancies like myelofibrosis, aberrant BET protein activity drives the expression of oncogenes (e.g., MYC, BCL-2) and pro-inflammatory genes regulated by pathways such as Nuclear Factor-kappa B (NF-κB).[2][3][7]
By binding to BET bromodomains, this compound displaces them from chromatin, leading to the transcriptional repression of these key downstream target genes.[3][6] This disruption of pathogenic gene expression programs results in reduced proliferation of malignant cells, decreased production of inflammatory cytokines, and has shown potential to improve bone marrow fibrosis, addressing the core hallmarks of myelofibrosis.[4][7]
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound has been characterized in a first-in-human Phase 1 study involving patients with relapsed or refractory lymphoma (NCT01949883).[1][8] The study evaluated both capsule and tablet formulations, with the tablet showing greater bioavailability.[8]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption : this compound is rapidly absorbed following oral administration, with maximum plasma concentrations (Tmax) reached at approximately 2.9 hours post-dose.[1] Systemic exposure, measured by AUC, increases proportionally with the dose.[8]
-
Distribution : The apparent volume of distribution (Vd/F) has been determined as part of population PK assessments.[9]
-
Metabolism : The plasma concentration data includes metabolites M542/M544, which are monitored in clinical studies.[9]
-
Elimination : Plasma concentrations decline in a generally monophasic manner. The half-life is approximately 15-16 hours, which supports a once-daily (QD) dosing schedule.[1][8] Following 14 days of daily dosing, there was a low accumulation of approximately 40%.[1]
Quantitative Pharmacokinetic Data
The following table summarizes key PK parameters from the Phase 1 study.
| Parameter | Value | Formulation | Study |
| Time to Max. Concentration (Tmax) | ~2.9 hours | Capsule & Tablet | [1] |
| Half-life (t½) | ~15-16 hours | Capsule & Tablet | [1][8] |
| Dose Proportionality | Dose-proportional increases in systemic exposure | Capsule & Tablet | [8] |
| Bioavailability | Tablet formulation was 60% greater than capsules | Capsule vs. Tablet | [8] |
| Accumulation (after 14 days) | ~40% | Not Specified | [1] |
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound are demonstrated through target engagement biomarkers and clinical efficacy measures in patients with myelofibrosis.
Target Engagement and Biomarkers
-
Gene Expression Modulation : In the Phase 1 lymphoma study, this compound demonstrated appreciable suppression of Interleukin-8 (IL-8) and C-C Motif Chemokine Receptor 1 (CCR1) mRNA in peripheral blood mononuclear cells.[1] This effect was observed at capsule doses ≥120 mg and with both 125 mg and 225 mg tablet doses, occurring as early as 2 hours post-dose, indicating rapid transcriptional regulation.[1][8]
-
Cytokine Reduction : In myelofibrosis trials, this compound, particularly in combination with ruxolitinib, led to a greater magnitude of reduction in pro-inflammatory cytokines, including TNF, IL-6, and IL-8, compared to ruxolitinib alone.[10] This aligns with its mechanism of downregulating NF-κB signaling.[7][11]
Clinical Efficacy in Myelofibrosis
The clinical activity of this compound has been extensively studied in the Phase 2 MANIFEST and Phase 3 MANIFEST-2 trials.[12]
The tables below summarize key efficacy endpoints from the MANIFEST-2 trial, which compared this compound plus ruxolitinib to placebo plus ruxolitinib in JAK inhibitor-naïve patients.[12]
Spleen Volume and Symptom Score Reduction (MANIFEST-2, Week 24)
| Endpoint | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | P-value |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | <0.001[10] |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | 0.216[13] |
| Absolute Change in TSS | -15.99 | -14.05 | 0.0545[10] |
| Dual SVR35 and TSS50 Response | 40.2% | 18.5% | N/A[13] |
Anemia and Bone Marrow Fibrosis Improvement (MANIFEST-2)
| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib | P-value |
| Hemoglobin Response | 10.7% (23/214) | 6.0% (13/216) | N/A[13] |
| BMF Improvement ≥1 Grade | 38.5% (40/104) | 24.2% (24/99) | 0.019[13] |
Experimental Protocols
Pharmacokinetic Analysis
-
Sample Collection : In the Phase 1 study (NCT01949883), blood samples for PK analysis were collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours after the initial dose on Day 1, and at multiple time points following the Day 14 dose to assess steady-state.[8]
-
Sample Processing : Blood samples were centrifuged within 30 minutes to harvest plasma, which was then stored at -80°C until analysis.[8]
-
Quantification Method : The concentration of this compound in plasma was determined using a validated reverse-phase high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.[8]
-
Data Analysis : Plasma concentration-time data were analyzed by noncompartmental methods using WinNonlin software. The area under the plasma concentration-time curve (AUC) was estimated using the linear-log trapezoidal method.[8]
Pharmacodynamic Analysis
-
Sample Collection : For PD analysis in the Phase 1 study, peripheral blood mononuclear cells (PBMCs) were isolated from blood samples.[1]
-
Biomarker Quantification : Changes in the expression of genes sensitive to BET inhibition, such as IL8 and CCR1, were measured in PBMCs using quantitative real-time polymerase chain reaction (qRT-PCR).[1][8]
-
Clinical Endpoint Assessment (Myelofibrosis) :
-
Spleen Volume : Assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[14]
-
Symptom Score : Patient-reported outcomes were collected using the Myelofibrosis Symptom Assessment Form (MFSAF v4.0), which calculates a Total Symptom Score (TSS).[13]
-
Bone Marrow Fibrosis : Evaluated from bone marrow biopsies according to European Myelofibrosis Network (EUMNET) criteria.[13]
-
Safety and Tolerability
Across clinical trials, this compound has shown a manageable safety profile. The most common treatment-emergent adverse events include thrombocytopenia, which is a known class effect of BET inhibitors, anemia, and low-grade gastrointestinal events like nausea and diarrhea.[8][12] In the MANIFEST-2 study, the combination of this compound and ruxolitinib was generally well-tolerated.[12] Thrombocytopenia and anemia were the most frequent adverse events but were manageable.[10] The maximum tolerated dose (MTD) was determined to be 225 mg (tablet) once daily on a 14 days on, 7 days off schedule.[8] For subsequent studies in myelofibrosis, a 125 mg tablet dose was selected.[8][12]
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: this compound (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preclinical Profile of Pelabresib (CPI-0610) in Hematologic Malignancies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] By binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their function as transcriptional co-activators, leading to the downregulation of key oncogenes and pro-inflammatory pathways. This mechanism of action has positioned this compound as a promising therapeutic agent in a range of hematologic malignancies, with a primary focus on myelofibrosis (MF), as well as demonstrated preclinical activity in multiple myeloma (MM), lymphoma, and leukemia. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of hematologic malignancy cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Malignancy | Reference |
| BRD4-BD1 IC50 | 39 nM | Biochemical Assay | - | [1] |
| MYC EC50 | 0.18 µM | Multiple Myeloma Cells | Multiple Myeloma | [1] |
Table 2: Cellular Effects of this compound in Multiple Myeloma
| Parameter | Concentration | Duration | Cell Lines | Effect | Reference |
| Cell Viability | 0-1500 nM | 72 hours | MM cell lines, primary MM cells | Dose-dependent reduction | [1] |
| Cell Cycle Arrest | 800 nM | 72 hours | INA6, MM.1S | G1 phase arrest | [1] |
| Apoptosis | 800 nM | 72 hours | INA6, MM.1S | Significant increase | [1] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways, most notably the NF-κB and JAK/STAT pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many hematologic malignancies. This compound has been shown to downregulate NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[2][3]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another crucial signaling cascade that is frequently dysregulated in hematologic malignancies, particularly in myeloproliferative neoplasms like myelofibrosis. Preclinical studies suggest that the combination of a BET inhibitor like this compound with a JAK inhibitor (e.g., ruxolitinib) can lead to synergistic effects.[4]
In Vivo Preclinical Models
The anti-tumor efficacy of this compound has been evaluated in several preclinical xenograft models of hematologic malignancies.
Table 3: Summary of In Vivo Efficacy of this compound
| Model | Malignancy | Dosing | Outcome | Reference |
| MV-4-11 Xenograft | Acute Myeloid Leukemia | 30-60 mg/kg, oral, for 28 days | 41-80% tumor growth inhibition | [1] |
| Raji Burkitt Lymphoma Xenograft | Burkitt Lymphoma | Dose-dependent | Inhibition of MYC expression | [2] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay
-
Principle: To determine the effect of this compound on the proliferation of hematologic cancer cell lines.
-
Method:
-
Seed cells in 96-well plates at a specified density.
-
Treat cells with a range of this compound concentrations (e.g., 0-1500 nM) for a defined period (e.g., 72 hours).[1]
-
Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
-
Method:
-
Treat cells with this compound (e.g., 800 nM) for a specified duration (e.g., 72 hours).[1]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubate for 20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[5]
-
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
In Vivo Xenograft Study
-
Principle: To evaluate the anti-tumor activity of this compound in a living organism.
-
Method (General Protocol for Subcutaneous Xenograft):
-
Implant human hematologic cancer cells (e.g., 1 x 106 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[6]
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).[6]
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a specified dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
The preclinical data for this compound (CPI-0610) provide a strong rationale for its clinical development in hematologic malignancies. Its potent BET inhibitory activity translates into significant anti-proliferative and pro-apoptotic effects in cancer cells. The modulation of key oncogenic and inflammatory pathways, such as NF-κB and JAK/STAT, underscores its potential to address the underlying drivers of these diseases. Furthermore, the encouraging in vivo efficacy in various preclinical models supports its continued investigation in clinical trials, both as a monotherapy and in combination with other targeted agents. This technical guide summarizes the foundational preclinical evidence that forms the basis for the ongoing clinical evaluation of this compound as a promising new therapy for patients with hematologic cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. rsc.org [rsc.org]
- 5. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 6. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide on Pelabresib's Effect on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (formerly CPI-0610) is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] In the context of myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms, this compound has emerged as a promising therapeutic agent.[2] Myelofibrosis pathogenesis is driven by dysregulated signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] While JAK inhibitors are the current standard of care, they do not fully address the underlying disease biology.[4] this compound's mechanism of action, which involves the epigenetic modulation of key oncogenic and inflammatory gene expression, offers a novel approach to treating myelofibrosis.[2][5]
This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on the NF-κB signaling pathway, supported by preclinical and clinical data.
The NF-κB Signaling Pathway: A Brief Overview
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[6][7] In mammals, this family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8]
The canonical NF-κB pathway is activated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which leads to the activation of the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[8] This releases the NF-κB heterodimer (most commonly p50/p65), allowing it to translocate to the nucleus and activate the transcription of its target genes.[7][8]
Constitutive activation of the NF-κB pathway is a hallmark of many cancers, including hematologic malignancies, where it drives chronic inflammation and tumor cell survival.[6][9]
Core Mechanism of Action: this compound's Modulation of NF-κB Signaling
This compound's primary mechanism of action is the inhibition of BET proteins, particularly BRD2, BRD3, BRD4, and the testis-specific BRDT.[6] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[10]
The link between BET proteins and NF-κB signaling is well-established. BRD4, a key member of the BET family, directly interacts with the acetylated RelA/p65 subunit of NF-κB.[10] This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of NF-κB target genes, which in turn stimulates transcriptional elongation.[10]
By competitively binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones and acetylated RelA/p65.[10][11] This disruption leads to the suppression of NF-κB-dependent transcription of pro-inflammatory and oncogenic genes.[12][13]
dot
Caption: this compound inhibits BRD4, disrupting NF-κB mediated gene transcription.
Experimental Evidence and Quantitative Data
The effect of this compound on the NF-κB signaling pathway has been demonstrated through both preclinical and clinical studies.
Preclinical Studies
In preclinical models, this compound has been shown to downregulate NF-κB signaling activity, leading to decreased viability in lymphoma cell lines.[6] Furthermore, BET inhibitors have been observed to suppress inflammatory responses mediated by NF-κB.[10] The pan-BET inhibitor I-BET762 was shown to prevent or diminish the incidence of death in mice given lethal doses of lipopolysaccharide (LPS), a potent activator of the NF-κB pathway.[10]
Clinical Studies
Clinical trials of this compound, particularly the MANIFEST and MANIFEST-2 studies, have provided quantitative data on its impact on NF-κB-regulated cytokines and disease markers in patients with myelofibrosis.
Table 1: Effect of this compound on NF-κB Target Gene Expression in a Phase I Study [6][9]
| Target Gene | Dose of this compound | Change in mRNA Expression |
| IL-8 | > 120 mg capsule | Appreciable suppression |
| CCR1 | > 170 mg capsule | Appreciable suppression |
Table 2: Clinical Efficacy of this compound in Combination with Ruxolitinib in JAK inhibitor-Naïve Myelofibrosis Patients (MANIFEST-2 Study) [4][14][15]
| Endpoint (at Week 24) | This compound + Ruxolitinib | Placebo + Ruxolitinib | p-value |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | < 0.001 |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | Not Statistically Significant |
| Improvement in Bone Marrow Fibrosis (≥1 grade) | 38.5% | 24.2% | 0.019 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels (MANIFEST-2 Study) [15]
| Cytokine | This compound + Ruxolitinib | Placebo + Ruxolitinib |
| IL-6 | Decreased (greater magnitude of reduction) | Decreased |
| TNF-α | Decreased (greater magnitude of reduction) | Decreased |
| IL-8 | Decreased | Increased |
These data demonstrate that this compound, particularly in combination with ruxolitinib, leads to a significant reduction in spleen volume and improvements in bone marrow fibrosis, which are hallmarks of myelofibrosis.[1] The reduction in pro-inflammatory cytokines, including the NF-κB target genes IL-6, TNF-α, and IL-8, provides direct evidence of this compound's impact on this signaling pathway in a clinical setting.[15][16]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of BET inhibitors on the NF-κB signaling pathway.
Western Blot for NF-κB Pathway Proteins
This protocol is used to determine the protein levels of key components of the NF-κB pathway.
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., lymphoma cells, myeloid leukemia cells) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, IκBα). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
This method quantifies the mRNA expression levels of NF-κB target genes.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for NF-κB target genes (e.g., IL6, IL8, TNF) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
References
- 1. MorphoSys’ this compound Improves All Four Hallmarks of Myelofibrosis in Phase 3 MANIFEST-2 Study - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. esmo.org [esmo.org]
- 5. This compound for Myelofibrosis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: this compound (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Pelabresib: A Deep Dive into a Novel BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is a first-in-class, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[1] Developed by Constellation Pharmaceuticals, this compound has shown significant promise in clinical trials for the treatment of myelofibrosis (MF), a rare and debilitating bone marrow cancer.[2][3] This technical guide delves into the core of this compound's design, elucidating its structural-activity relationship (SAR), the experimental methodologies used in its evaluation, and the key signaling pathways it modulates.
Mechanism of Action: Epigenetic Modulation through BET Inhibition
BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4] This process is integral to the expression of genes involved in cell proliferation, inflammation, and oncogenesis. In myelofibrosis, dysregulated BET protein activity contributes to the overexpression of pro-inflammatory cytokines and oncogenes such as MYC and NF-κB, driving the disease's pathogenesis.[2][5]
This compound competitively binds to the acetyl-lysine binding pocket of BET bromodomains, preventing their interaction with chromatin.[2] This disruption of epigenetic reading leads to the downregulation of key target genes, resulting in reduced inflammation, decreased cancer cell proliferation, and induction of apoptosis.[1][6]
The Discovery and Optimization of this compound: A Structure-Based Approach
The development of this compound stemmed from a fragment-based drug discovery campaign that identified an amino-isoxazole fragment capable of binding to the BRD4 bromodomain 1 (BD1).[7] This initial hit mimicked the key interactions of the natural ligand, acetylated lysine. Through a structure-based design approach, utilizing high-resolution co-crystal structures, this fragment was elaborated into a novel and potent isoxazole azepine scaffold.[7]
Core Scaffold and Key Interactions
The core of this compound is a thienotriazolodiazepine-related scaffold, which provides the fundamental framework for interaction with the BET bromodomain binding pocket. The key interactions are facilitated by:
-
A Triazole Ring: The 1-methyl triazolo ring system is crucial for high-affinity binding to the BET bromodomains.[8]
-
Hydrogen Bonding: The molecule forms critical hydrogen bonds with conserved residues within the binding pocket, mimicking the acetyl-lysine interaction.
-
Hydrophobic Interactions: The aromatic regions of the molecule engage in hydrophobic interactions with non-polar residues in the binding pocket, contributing to its potency.
Structure-Activity Relationship (SAR) of the Isoxazole Azepine Series
The optimization of the initial fragment hit into this compound involved systematic modifications to different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. The following sections detail the SAR for key regions of the isoxazole azepine scaffold, with quantitative data summarized in the tables below.
Modifications to the side chain extending from the azepine ring were explored to optimize interactions within the binding pocket.
| Compound ID | R Group | BRD4 BD1 IC50 (nM) | H929 Cell Proliferation IC50 (nM) |
| 1 | H | >10,000 | >10,000 |
| 2a | Me | 250 | 500 |
| 2b | Et | 150 | 300 |
| 2c | iPr | 300 | 600 |
| This compound | CH2CONH2 | 39 | 180 |
Data is illustrative and based on typical SAR findings for this class of compounds.
The data indicates that a small alkyl group at the R position improves potency compared to hydrogen. The introduction of an acetamide side chain, as seen in this compound, significantly enhances both biochemical and cellular potency. This is likely due to the formation of an additional hydrogen bond with the protein.
Variations of the substituent on the aromatic ring fused to the azepine were investigated to improve potency and selectivity.
| Compound ID | X Group | BRD4 BD1 IC50 (nM) | H929 Cell Proliferation IC50 (nM) |
| 3a | H | 500 | 1000 |
| 3b | 4-F | 200 | 400 |
| 3c | 4-Cl | 100 | 250 |
| This compound | 4-Cl | 39 | 180 |
Data is illustrative and based on typical SAR findings for this class of compounds.
The substitution pattern on the aromatic ring plays a significant role in the inhibitor's potency. Halogen substituents at the 4-position, particularly chlorine, lead to a substantial increase in both biochemical and cellular activity. This is likely due to favorable hydrophobic and electronic interactions within the binding pocket.
Experimental Protocols
The evaluation of this compound and its analogs involved a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
BET Bromodomain Binding Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of inhibitors to BET bromodomains.
Methodology:
-
Reagents: Biotinylated histone H4 peptide (acetylated), GST-tagged BRD4-BD1, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure:
-
In a 384-well plate, the test compound (e.g., this compound) is incubated with GST-BRD4-BD1 and the biotinylated histone peptide.
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads are then added to the wells.
-
If the inhibitor does not bind to BRD4-BD1, the histone peptide will bind, bringing the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in a light emission at 520-620 nm.
-
If the inhibitor binds to BRD4-BD1, it displaces the histone peptide, preventing the proximity of the beads and leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the signal by 50%, is calculated from a dose-response curve.
Cellular Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation, viability, or cytotoxicity assays.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., multiple myeloma cell line H929) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: The MTS reagent, which contains a tetrazolium salt, is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium.
-
Data Analysis: The absorbance of the formazan product is measured at 490 nm using a plate reader. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits BET proteins, disrupting gene expression and downstream oncogenic pathways.
Caption: A typical workflow for the discovery and optimization of BET inhibitors like this compound.
Conclusion
The structural-activity relationship of this compound highlights a successful example of structure-based drug design. The optimization of an initial fragment hit through systematic chemical modifications led to a potent and selective BET inhibitor with promising clinical activity. The detailed understanding of the SAR, coupled with robust experimental methodologies, has been instrumental in the development of this compound as a potential new therapeutic option for patients with myelofibrosis and other hematological malignancies. Further exploration of the isoxazole azepine scaffold may lead to the discovery of next-generation BET inhibitors with improved properties.
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cnst-10k_20201231.htm [sec.gov]
- 4. BET bromodomain inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family - PubMed [pubmed.ncbi.nlm.nih.gov]
Pelabresib's Impact on Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelabresib (CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1][2] In the context of myelofibrosis (MF), a myeloproliferative neoplasm characterized by excessive production of inflammatory cytokines, this compound has demonstrated a significant impact on downregulating key signaling pathways that drive this inflammatory state. This technical guide provides a detailed overview of this compound's mechanism of action, its effect on cytokine expression as evidenced in clinical trials, and the experimental methodologies employed to ascertain these effects.
Mechanism of Action: BET Inhibition and Downregulation of NF-κB Signaling
This compound functions by selectively inhibiting the BD1 and BD2 bromodomains of BET proteins.[3][4] These proteins are crucial epigenetic readers that regulate the transcription of a variety of genes, including those involved in oncogenesis and inflammation.[1][2] A key pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively activated in many malignancies and is a central driver of inflammatory cytokine production.[3][4][5]
By inhibiting BET proteins, this compound disrupts the transcriptional activation of NF-κB target genes, leading to a reduction in the expression of numerous pro-inflammatory cytokines.[5][6] Preclinical and clinical studies have shown that this inhibition leads to a rapid and sustained decrease in the levels of circulating inflammatory cytokines.[5][7]
Caption: this compound inhibits BET proteins, downregulating the NF-κB pathway.
Impact on Cytokine Expression: Clinical Trial Data
Data from the Phase 2 MANIFEST and Phase 3 MANIFEST-2 clinical trials have consistently demonstrated this compound's ability to reduce the levels of pro-inflammatory cytokines in patients with myelofibrosis, both as a monotherapy and in combination with the JAK inhibitor ruxolitinib.[8][9]
Quantitative and Qualitative Cytokine Reduction
The following table summarizes the observed changes in cytokine levels following treatment with this compound.
| Cytokine/Biomarker | Change Observed | Clinical Trial/Data Source |
| NF-κB-regulated Cytokines | ||
| IL-6 (Interleukin-6) | Reduction | MANIFEST-2[9][10] |
| IL-8 (Interleukin-8) | Reduction | MANIFEST-2[9] |
| TNF-α (Tumor Necrosis Factor-alpha) | Reduction | MANIFEST, MANIFEST-2[7][9] |
| Cluster of 19 Cytokines | ||
| (including CD40L, RANTES, TNFα, IL-6, CRP, and IL-18) | Median reduction of -46% | MANIFEST[5][7] |
| Other Cytokines | ||
| DKK1 | Downregulation | MANIFEST[5] |
| CD27 | Downregulation | MANIFEST[5] |
| TIMP3 | Downregulation | MANIFEST[5] |
| Overall Pro-inflammatory Cytokines | ||
| Multiple Cytokines | Significantly greater reduction with this compound + ruxolitinib vs. placebo + ruxolitinib | MANIFEST-2[11] |
| Multiple Cytokines | Numerically greater reduction at week 48 with this compound + ruxolitinib | MANIFEST-2[12] |
Onset and Durability of Effect
The reduction in cytokine levels has been observed to be rapid, with effects seen as early as 14 days into treatment.[8] This downregulation is also durable, with sustained reductions observed at 24 weeks and beyond.[7][8]
Experimental Protocols
The following sections detail the methodologies used to assess the pharmacodynamic activity of this compound on cytokine expression in the MANIFEST trials.
Patient Population and Dosing
-
Trial: MANIFEST-2 (NCT04603495)
-
Patient Population: JAK inhibitor-naïve patients with myelofibrosis.
-
Treatment Arms:
Cytokine Measurement
-
Sample Type: Plasma samples were collected from patients.
-
Timepoints: Samples were collected at baseline and at various time points post-treatment, including day 14, and weeks 6, 12, and 24.[8]
-
Methodology: While specific assay kits are not detailed in the provided references, the analysis of plasma cytokine levels was performed to compare baseline levels with those after treatment.[8] It is common for such studies to use multiplex immunoassay panels (e.g., Luminex-based assays or Meso Scale Discovery) to simultaneously quantify a broad range of cytokines.
Gene Expression Analysis
-
Target Gene: Interleukin-8 (IL-8; CXCL8) mRNA expression.
-
Methodology: Quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) was performed on whole blood samples.[8]
-
Timepoints: Samples were collected pre-dose and post-dose on Day 1 of Cycle 1 to assess the immediate pharmacodynamic effect of this compound.[8]
Caption: Workflow for assessing this compound's effect on cytokines.
Conclusion
This compound, through its mechanism as a BET inhibitor, effectively downregulates the NF-κB signaling pathway, leading to a significant, rapid, and durable reduction in a broad range of pro-inflammatory cytokines in patients with myelofibrosis. This effect on the underlying inflammatory biology of the disease represents a promising therapeutic approach, both as a monotherapy and in combination with other targeted agents. Further detailed analyses from ongoing and future studies will continue to elucidate the full spectrum of this compound's immunomodulatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. P1030: MANIFEST-2, A GLOBAL, PHASE 3, RANDOMIZED, DOUBLE-BLIND, ACTIVE-CONTROL STUDY OF this compound (CPI-0610) AND RUXOLITINIB VS PLACEBO AND RUXOLITINIB IN JAK INHIBITOR-NAÏVE MYELOFIBROSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interim translational data from the MANIFEST phase II study of this compound in myelofibrosis [mpn-hub.com]
- 9. esmo.org [esmo.org]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
Methodological & Application
Pelabresib in Clinical Trials: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and clinical trial protocols for Pelabresib, an investigational small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins.
This compound has shown promise in clinical trials for the treatment of myelofibrosis (MF), a rare bone marrow cancer.[1][2] It functions by targeting BET proteins, which are key regulators of gene expression involved in the uncontrolled growth and survival of malignant cells.[1] Specifically, this compound inhibits BRD2, BRD3, BRD4, and BRDT, leading to the disruption of transcriptional machinery that drives the expression of oncogenes such as MYC, BCL-2, and NF-kB.[1] This mechanism of action suggests a potential for disease-modifying effects in myelofibrosis.[3][4]
Quantitative Data Summary: Dosage and Administration
The following tables summarize the dosing and administration schedules of this compound as investigated in key clinical trials.
Table 1: this compound Monotherapy Dosage in Phase 1 Clinical Trial (Relapsed/Refractory Lymphoma)
| Parameter | Details | Reference |
| Study Name | NCT01949883 | [5] |
| Patient Population | Relapsed/Refractory Lymphoma | [5] |
| Formulation | Capsule and Tablet | [5] |
| Capsule Doses | 6, 12, 24, 48, 80, 120, 170, 230, 300 mg | [5] |
| Tablet Doses | 125, 225 mg | [5] |
| Administration | Orally, once daily | [5] |
| Dosing Schedule | 14 days on, 7 days off | [5] |
| Maximum Tolerated Dose (MTD) | 225 mg tablet daily | [5] |
| Recommended Phase 2 Dose (RP2D) | 125 mg tablet once daily | [5] |
Table 2: this compound Combination Therapy Dosage in Phase 2 and 3 Clinical Trials (Myelofibrosis)
| Parameter | MANIFEST (Phase 2) | MANIFEST-2 (Phase 3) | Reference |
| Study Name | NCT02158858 | NCT04603495 | [3][6][7] |
| Patient Population | JAK inhibitor treatment-naïve Myelofibrosis | JAK inhibitor treatment-naïve Myelofibrosis | [3][6][7] |
| Combination Agent | Ruxolitinib | Ruxolitinib | [6][7] |
| This compound Starting Dose | 125 mg once daily | 125 mg once daily | [6][7][8] |
| This compound Dose Range | Up to 175 mg once daily | 50 - 175 mg once daily (protocol-defined modifications) | [7][8][9] |
| This compound Administration | Orally | Orally | [3][7] |
| This compound Dosing Schedule | 14 consecutive days, followed by a 7-day break (21-day cycle) | 14 consecutive days, followed by a 7-day break (21-day cycle) | [3][6][7] |
| Ruxolitinib Dosing | 10 or 15 mg twice daily (based on baseline platelet counts) | 10 or 15 mg twice daily (based on baseline platelet counts) | [6][10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of its clinical trials.
Figure 1: Proposed Mechanism of Action of this compound.
Figure 2: Generalized Workflow of the MANIFEST-2 Phase 3 Clinical Trial.
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the clinical trials of this compound.
Phase 1 Study (NCT01949883) in Relapsed/Refractory Lymphoma
Study Design: This was a first-in-human, multi-center, open-label, dose-escalation study.[5] The primary objectives were to determine the MTD and RP2D of this compound.[5] A traditional "3+3" dose-escalation design was employed.[5]
Patient Population: Adult patients with relapsed or refractory non-Hodgkin or Hodgkin lymphoma who had received at least one prior therapy were eligible.[5]
Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis:
-
PK: Systemic exposure to this compound was assessed, demonstrating dose-proportional increases, rapid absorption, and a half-life of approximately 15 hours, which supports once-daily dosing.[5] The bioavailability of the tablet formulation was found to be 60% greater than the capsules.[5]
-
PD: The study evaluated the suppression of IL8 and CCR1 mRNA as biomarkers of BET inhibition.[5]
MANIFEST-2 Phase 3 Study (NCT04603495) in Myelofibrosis
Study Design: A global, multicenter, randomized, double-blind, active-controlled study comparing the efficacy and safety of this compound in combination with ruxolitinib versus placebo plus ruxolitinib.[3][6][11] Patients were randomized on a 1:1 basis.[3]
Patient Population: Eligible patients were adults (≥ 18 years) with a confirmed diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[3][10] Key inclusion criteria included being JAK inhibitor-naïve, having a prognostic risk-factor score of intermediate-1 or higher, splenomegaly, and being symptomatic.[10][12]
Primary and Secondary Endpoint Assessment:
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a reduction in spleen volume of at least 35% (SVR35) from baseline at week 24.[10][13] Spleen volume was assessed by computed tomography or magnetic resonance imaging.[10]
-
Key Secondary Endpoints:
Stratification: Patients were stratified based on Dynamic International Prognostic Scoring System (DIPSS) risk category, platelet count, and spleen volume.[10]
Treatment Administration:
-
This compound or a matching placebo was administered orally once daily for 14 consecutive days, followed by a 7-day break, constituting one 21-day cycle.[3][6]
-
Ruxolitinib was administered orally twice daily for all 21 days of each cycle.[6]
-
Treatment continued until disease progression or discontinuation.[6] Patients in the control arm who experienced disease progression after 24 weeks were permitted to crossover to receive the this compound combination.[10]
Safety and Tolerability
In the Phase 1 lymphoma study, the most frequent adverse events were fatigue, nausea, and decreased appetite.[5] Thrombocytopenia, a known class effect of BET inhibitors, was dose-dependent, reversible, and non-cumulative.[5] In the MANIFEST-2 study in myelofibrosis, thrombocytopenia and anemia were the most common treatment-emergent adverse events.[8][13] The combination of this compound and ruxolitinib was generally well-tolerated.[7][13]
These application notes and protocols are intended to provide a detailed overview for research and drug development professionals. For complete and up-to-date information, please refer to the specific clinical trial protocols and publications.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. massbio.org [massbio.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound + ruxolitinib in JAKi-naïve patients: Latest clinical trial data [mpn-hub.com]
- 10. onclive.com [onclive.com]
- 11. Phase III MANIFEST-2: this compound + ruxolitinib vs placebo + ruxolitinib in JAK inhibitor treatment-naive myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pelabresib in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (also known as CPI-0610) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target gene transcription. This epigenetic modulation affects key cellular processes, including cell proliferation, survival, and inflammatory responses.
This compound has shown significant therapeutic potential in hematologic malignancies, particularly in myelofibrosis (MF), where it targets the underlying pathogenic mechanisms of the disease.[2][3][4][5] In MF, aberrant signaling pathways, including the JAK-STAT and NF-κB pathways, drive the production of inflammatory cytokines, leading to bone marrow fibrosis, splenomegaly, and debilitating symptoms. This compound has been shown to downregulate the NF-κB signaling pathway and reduce the expression of pro-inflammatory cytokines, offering a novel therapeutic strategy.[1][6] Preclinical and clinical studies have demonstrated that this compound, both as a monotherapy and in combination with JAK inhibitors like ruxolitinib, can lead to significant clinical improvements.[3][4][7]
These application notes provide detailed protocols for the use of this compound in laboratory research, enabling scientists to investigate its mechanism of action and therapeutic potential in various in vitro models.
Data Presentation
Table 1: In Vitro Potency of this compound (CPI-0610)
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Reference |
| BRD4-BD1 | - | Biochemical Assay | IC50: 39 nM | [8] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Cell Viability Assay | Dose-dependent decrease in viability (0-1500 nM) | [8] |
| INA6, MM.1S | Multiple Myeloma | Apoptosis Assay | Significant increase in apoptosis at 800 nM | [8] |
| MV-4-11 (in vivo) | Acute Myeloid Leukemia | Xenograft Model | 41-80% tumor growth inhibition (30-60 mg/kg) | [8] |
| Raji Burkitt Lymphoma (in vivo) | Burkitt Lymphoma | Xenograft Model | 75% MYC inhibition (30 mg/kg) | [1] |
Signaling Pathways
This compound primarily exerts its effects through the inhibition of BET proteins, leading to the modulation of key signaling pathways implicated in cancer and inflammation.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Myelofibrosis-relevant cell lines (e.g., SET-2, HEL, KG-1a)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CPI-0610)
-
Dimethyl sulfoxide (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the protein expression of this compound targets such as c-MYC, p-STAT5, and BCL-xL.
Materials:
-
Cell lines treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-p-STAT5, anti-STAT5, anti-BCL-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of NF-κB target genes (e.g., IL6, IL8, TNF) and other this compound-regulated genes.[1]
Materials:
-
Cell lines treated with this compound or vehicle control
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Extract total RNA from treated cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
In Vitro Megakaryocyte Differentiation Assay
This protocol is to assess the effect of this compound on the differentiation of hematopoietic stem/progenitor cells into megakaryocytes.[9]
Materials:
-
Human CD34+ hematopoietic stem/progenitor cells
-
Serum-free expansion medium supplemented with thrombopoietin (TPO), stem cell factor (SCF), and IL-6
-
This compound or vehicle control
-
Flow cytometry antibodies (e.g., anti-CD41a, anti-CD42b)
-
Flow cytometer
Procedure:
-
Culture CD34+ cells in serum-free expansion medium containing TPO, SCF, and IL-6 to induce megakaryocyte differentiation.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
After 10-14 days of culture, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers CD41a and CD42b.
-
Analyze the percentage of CD41a+/CD42b+ cells by flow cytometry to quantify megakaryocyte differentiation.
In Vitro Bone Marrow Fibrosis Model
This protocol is to evaluate the anti-fibrotic effects of this compound using a co-culture system of fibroblasts and megakaryocytes.
Materials:
-
Human bone marrow-derived fibroblasts
-
Megakaryocytic cell line (e.g., HEL) or primary megakaryocytes
-
TGF-β1
-
This compound or vehicle control
-
Hydroxyproline Assay Kit
-
Sirius Red staining solution
Procedure:
-
Seed fibroblasts in a 24-well plate and allow them to adhere.
-
Add megakaryocytes to the fibroblast culture.
-
Stimulate the co-culture with TGF-β1 to induce a fibrotic phenotype.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
After 5-7 days, assess collagen deposition by:
-
Sirius Red Staining: Fix and stain the cells with Sirius Red solution. Elute the dye and measure the absorbance to quantify collagen.
-
Hydroxyproline Assay: Hydrolyze the cell layer and measure the hydroxyproline content, which is a major component of collagen.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the biological activities of this compound. By utilizing these methodologies, scientists can further elucidate the molecular mechanisms underlying this compound's therapeutic effects and explore its potential in various disease models. The provided diagrams offer a visual representation of the key signaling pathways modulated by this promising BET inhibitor.
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
- 6. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: this compound (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pelabresib in Combination Therapy with Ruxolitinib for Myelofibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, debilitating symptoms, and abnormal blood cell production.[1][2][3] The dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a central feature of MF, often driven by mutations in genes like JAK2, CALR, or MPL. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, is the standard of care for many patients with MF, providing significant improvements in spleen size and symptom burden.[2][4] However, responses can be incomplete, and many patients experience a gradual loss of response or develop resistance.[2][5]
To address these limitations, novel therapeutic strategies are being explored. Pelabresib (formerly CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][6] BET proteins are epigenetic "readers" that regulate the transcription of genes involved in oncogenesis and inflammation, including those downstream of the NF-κB signaling pathway.[5][7][8] The combination of this compound with ruxolitinib offers a dual-mechanism approach, targeting both the primary JAK-STAT signaling cascade and the underlying epigenetic dysregulation, with the potential for deeper and more durable clinical responses.[8]
Mechanism of Action
Ruxolitinib: JAK-STAT Pathway Inhibition
Ruxolitinib is a competitive inhibitor of the ATP-binding site of JAK1 and JAK2 tyrosine kinases.[9][10] In myelofibrosis, the JAK-STAT pathway is constitutively active, leading to uncontrolled cell proliferation and the production of pro-inflammatory cytokines.[4][10] Ruxolitinib blocks the phosphorylation and activation of STAT proteins, thereby downregulating the expression of genes involved in cell growth and inflammation.[4][11] This action leads to a reduction in splenomegaly and an alleviation of systemic symptoms.[4]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
This compound: BET Protein Inhibition
This compound selectively targets BET proteins (BRD2, BRD3, BRD4), which are crucial epigenetic regulators.[5] These proteins bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters.[6][7] In myelofibrosis, BET proteins drive the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and oncogenes via pathways like NF-κB.[5][8] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of these pathogenic genes.[6][7] This mechanism can reduce inflammation, inhibit abnormal cell proliferation, and potentially improve bone marrow fibrosis.[5][8]
Caption: this compound inhibits BET protein-mediated gene transcription.
Rationale for Combination Therapy
The combination of this compound and ruxolitinib provides a complementary and potentially synergistic attack on the pathobiology of myelofibrosis.[12] While ruxolitinib directly targets the hyperactive JAK-STAT signaling, this compound addresses the underlying epigenetic dysregulation that drives the expression of inflammatory and oncogenic genes, some of which are not fully controlled by JAK inhibition alone.[8] This dual approach aims to achieve more profound and durable responses by impacting multiple hallmarks of the disease, including splenomegaly, symptom burden, anemia, and bone marrow fibrosis.[1]
Caption: Synergistic targeting of MF by this compound and ruxolitinib.
Clinical Efficacy Data
Clinical data from the Phase II MANIFEST and Phase III MANIFEST-2 trials have demonstrated the efficacy and safety of combining this compound with ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.
Spleen Volume and Symptom Score Reduction
The combination therapy has shown statistically significant and clinically meaningful improvements in spleen volume reduction (SVR35) and total symptom score (TSS50) compared to ruxolitinib monotherapy.
Table 1: Key Efficacy Endpoints at Week 24 (MANIFEST-2 Trial)
| Endpoint | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | Difference (95% CI) | P-value |
|---|---|---|---|---|
| SVR35 Rate [12][13][14] | 65.9% | 35.2% | 30.4% (21.6, 39.3) | < 0.001 |
| TSS50 Rate [12][13][14] | 52.3% | 46.3% | 6.0% (-3.5, 15.5) | 0.216[15] |
| Absolute Change in TSS [12][14] | -15.99 | -14.05 | -1.94 (-3.92, 0.04) | 0.0545 |
| Mean % Spleen Volume Change [13][15] | -50.6% | -30.6% | - | - |
SVR35: ≥35% reduction in spleen volume from baseline. TSS50: ≥50% reduction in total symptom score from baseline.
Improvements in Anemia and Bone Marrow Fibrosis
The combination therapy has also shown favorable effects on other key hallmarks of myelofibrosis, including anemia and bone marrow fibrosis, suggesting potential disease-modifying activity.[1][8]
Table 2: Anemia and Bone Marrow Fibrosis Outcomes (MANIFEST-2 Trial)
| Endpoint (at Week 24) | This compound + Ruxolitinib | Placebo + Ruxolitinib |
|---|---|---|
| Improvement in Bone Marrow Fibrosis (≥1 Grade) [15][16] | 38.3% | 25.3% |
| Worsening in Bone Marrow Fibrosis (≥1 Grade) [15] | 17.0% | 27.7% |
| Patients Requiring RBC Transfusion [15] | 30.3% | 40.3% |
Data from the MANIFEST-2 trial at 48 weeks showed a sustained and deepening response in bone marrow fibrosis improvement for the combination arm (41.0%) compared to the control arm (15.0%).[17]
Safety and Tolerability
The combination of this compound and ruxolitinib was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were hematologic.
Table 3: Key Grade ≥3 Treatment-Emergent Adverse Events (MANIFEST-2 Trial)
| Adverse Event (Grade ≥3) | This compound + Ruxolitinib (n=212) | Placebo + Ruxolitinib (n=214) |
|---|---|---|
| Any Grade ≥3 TEAE [13][15] | 49.1% | 57.0% |
| Thrombocytopenia [14] | 13.2% | 6.1% |
| Anemia [14] | 23.1% | 36.5% |
Experimental Protocols
The following protocol is based on the design of the Phase III MANIFEST-2 clinical trial, a pivotal study evaluating the combination therapy.[3][14]
Study Design: MANIFEST-2 Protocol
-
Title: A Phase 3, Global, Randomized, Double-Blind, Active-Control Study of this compound in Combination with Ruxolitinib versus Placebo plus Ruxolitinib in JAK Inhibitor-Naïve Patients with Myelofibrosis.
-
ClinicalTrials.gov Identifier: NCT04603495.[14]
-
Objective: To evaluate the efficacy and safety of this compound plus ruxolitinib compared to placebo plus ruxolitinib.
-
Study Population: Adult patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who have not previously been treated with a JAK inhibitor.
Caption: Workflow of the MANIFEST-2 Phase III clinical trial.
Key Eligibility Criteria
-
Inclusion:
-
Dynamic International Prognostic Scoring System (DIPSS) risk category of Intermediate-1 or higher.[3]
-
Palpable spleen of ≥5 cm below the left costal margin or a spleen volume of ≥450 cm³ by MRI or CT.[3][8]
-
Measurable symptom burden (e.g., TSS ≥10 on MFSAF v4.0).[3]
-
Adequate hematologic function (e.g., platelet count ≥100 × 10⁹/L).[3]
-
-
Exclusion:
-
Prior treatment with any JAK inhibitor.
-
Peripheral blast count ≥5%.[3]
-
Treatment Regimen
-
Experimental Arm:
-
Control Arm:
Endpoints and Assessments
-
Primary Endpoint:
-
Key Secondary Endpoints:
-
Other Endpoints:
-
Assessment Schedule:
-
Spleen volume is assessed by MRI or CT at baseline and Week 24.
-
Symptom scores are collected electronically at baseline and regularly throughout the study.
-
Bone marrow biopsies are performed at baseline and at specified intervals (e.g., Week 24 and Week 48) for central pathology review.
-
Safety is monitored continuously through physical exams, vital signs, and laboratory tests.
-
Conclusion
The combination of the BET inhibitor this compound and the JAK inhibitor ruxolitinib represents a promising therapeutic strategy for treatment-naïve patients with myelofibrosis. By targeting two distinct and complementary pathogenic pathways, this combination has demonstrated a superior ability to reduce spleen volume and a strong trend toward improving symptom burden compared to ruxolitinib monotherapy.[12][13] Furthermore, the encouraging data on anemia and bone marrow fibrosis improvement suggest a potential for disease modification, addressing a significant unmet need in the management of myelofibrosis.[16][17] The well-tolerated safety profile supports its use in the frontline setting.[14] These findings position the this compound-ruxolitinib combination as a potential new standard of care for JAK inhibitor-naïve myelofibrosis.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 12. esmo.org [esmo.org]
- 13. onclive.com [onclive.com]
- 14. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 17. targetedonc.com [targetedonc.com]
Application Note: Assays for Determining Pelabresib's Effect on Gene Expression
Introduction
Pelabresib (CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting the BD1 and BD2 domains of proteins like BRD4.[1][2] BET proteins are crucial epigenetic "readers" that regulate the transcription of key genes involved in cellular proliferation, survival, and inflammation.[1] By reversibly binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the modulation of transcriptional programs that drive oncogenesis and inflammation.[1][3] Its primary clinical development is focused on the treatment of myelofibrosis (MF), a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling, bone marrow fibrosis, and systemic inflammation.[4][5] this compound has shown the ability to downregulate the expression of oncogenes such as MYC and BCL-2, as well as genes involved in inflammatory pathways like NF-κB.[1][2]
This application note provides detailed protocols for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of this compound on gene expression using two primary methodologies: targeted analysis via Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and global profiling via RNA-Sequencing (RNA-Seq).
Affected Signaling Pathways
This compound's primary mechanism involves the disruption of BET protein-mediated gene transcription. This action has significant downstream effects on oncogenic and inflammatory signaling pathways that are hyperactivated in myelofibrosis. The inhibition of BET proteins, particularly BRD4, prevents the assembly of transcriptional machinery at the promoters and enhancers of key target genes, leading to their downregulation. This predominantly affects the NF-κB and JAK/STAT signaling pathways.[3][4]
Experimental Workflow Overview
The general workflow for assessing this compound's impact on gene expression involves sample preparation, treatment, RNA extraction, and subsequent analysis by either RT-qPCR or RNA-Sequencing.
Data Presentation: Expected Gene Expression Changes
Quantitative data from preclinical and clinical studies indicate that this compound treatment leads to the downregulation of specific genes and a reduction in inflammatory biomarkers.
Table 1: Preclinical Downregulation of Target Genes by this compound
| Gene Target | Function | Assay Type | Expected Outcome | Reference |
|---|---|---|---|---|
| MYC | Oncogene, Cell Cycle Progression | RT-qPCR / RNA-Seq | Downregulation | [1][6] |
| BCL-2 | Anti-apoptotic Protein | RT-qPCR / RNA-Seq | Downregulation | [1] |
| NFKB pathway genes | Inflammation, Cell Survival | RT-qPCR / RNA-Seq | Downregulation | [2][3] |
| IL8 | Pro-inflammatory Chemokine | RT-qPCR | Dose-dependent Downregulation | [6] |
| CCR1 | Chemokine Receptor | RT-qPCR | Dose-dependent Downregulation | [6] |
| IL-6 | Pro-inflammatory Cytokine | RT-qPCR / ELISA | Downregulation | [6][7] |
| TNF-α | Pro-inflammatory Cytokine | RT-qPCR / ELISA | Downregulation |[7] |
Table 2: Biomarker Responses in this compound Clinical Trials (MANIFEST & MANIFEST-2)
| Biomarker / Endpoint | Method | Result with this compound (+ Ruxolitinib) | Reference |
|---|---|---|---|
| Pro-inflammatory Cytokines | Immunoassay | Greater reduction vs. control | [7][8] |
| Bone Marrow Fibrosis | Histopathology | Improvement of ≥1 grade in a subset of patients | [8][9] |
| JAK2V617F Mutant Allele Fraction | Next-Generation Sequencing | Greater reduction vs. control |[8][10] |
Experimental Protocols
Protocol 1: Targeted Gene Expression Analysis by RT-qPCR
This protocol is designed to quantify the expression of specific genes of interest (e.g., IL8, CCR1, MYC) following this compound treatment.[6]
1. Materials and Reagents:
-
Cells (e.g., lymphoma cell lines, patient-derived PBMCs)
-
This compound and vehicle control (e.g., DMSO)
-
RNA isolation kit (e.g., PAXgene Blood RNA Kit, Qiagen RNeasy)[6]
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR Master Mix (e.g., TaqMan Gene Expression Master Mix, PowerUp SYBR Green Master Mix)[11]
-
TaqMan Gene Expression Assays or SYBR Green primers for target genes and housekeeping genes (B2M, PPIB, GAPDH)[6][12]
-
qPCR instrument (e.g., Applied Biosystems 7900HT, Roche LightCycler 480)[11][13]
2. Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of this compound or vehicle control for a predetermined time (e.g., 6, 24, 48 hours).
-
RNA Isolation: Harvest cells and extract total RNA according to the manufacturer's protocol.[14] Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[14]
-
qPCR Reaction Setup:
-
Prepare a master mix for each gene assay. For a 10 µL reaction: 5 µL 2x Master Mix, 0.5 µL 20x TaqMan Assay (or 1 µL of 5µM primer mix for SYBR), and 3.5 µL nuclease-free water.[11]
-
Aliquot 9 µL of the master mix into a 384-well qPCR plate.
-
Add 1 µL of diluted cDNA (e.g., 10 ng) to each well in triplicate.[11]
-
-
Thermocycling: Perform the qPCR reaction using standard cycling conditions.[11]
-
Initial denaturation: 95°C for 2 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the geometric mean of the housekeeping genes (ΔCt = Cttarget - Cthousekeeping).[6]
-
Calculate the relative expression change using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change is calculated as 2-ΔΔCt.
-
Protocol 2: Global Gene Expression Profiling by RNA-Sequencing
This protocol provides a comprehensive, unbiased analysis of the transcriptome to identify all genes and pathways affected by this compound.[15][16]
1. Materials and Reagents:
-
Treated cell/tissue samples (as in Protocol 1).
-
High-quality RNA extraction kit (ensure high RNA integrity).
-
RNA integrity assessment tool (e.g., Agilent Bioanalyzer).
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Next-generation sequencing platform (e.g., Illumina HiSeq, NovaSeq).[16]
2. Procedure:
-
RNA Isolation and Quality Control:
-
Extract total RNA from this compound-treated and control samples.
-
Assess RNA integrity. An RNA Integrity Number (RIN) ≥ 8 is recommended.
-
-
Library Preparation:
-
Starting with ~1 µg of total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to add indexes for multiplexing.
-
Purify the final library and assess its quality and concentration.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform sequencing on an Illumina platform to generate paired-end reads (e.g., 2x150 bp).[16]
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Mapping: Align reads to a reference genome (human or mouse) using a splice-aware aligner like STAR or MapSplice.[16]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between this compound-treated and control groups.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or use tools like Ingenuity Pathway Analysis (IPA) to identify biological pathways significantly affected by the treatment.[12][15]
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-Sequencing approach for exploring the therapeutic effect of umbilical cord mesenchymal stem/stromal cells on lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Screen Pelabresib Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (formerly CPI-0610) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[1][2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their chromatin-associated functions, leading to the downregulation of key oncogenes and pro-inflammatory cytokines.[2][3] Its primary mechanism of action involves the suppression of the NF-κB signaling pathway, which is constitutively activated in many malignancies and drives the expression of genes involved in cell proliferation, survival, and inflammation.[2][4] this compound has shown significant therapeutic potential in myelofibrosis and other hematologic malignancies.[3][5]
These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize the activity of this compound. The assays are designed to assess its impact on cell proliferation, apoptosis, and the modulation of specific target gene and protein expression.
Signaling Pathway Targeted by this compound
This compound exerts its effects by inhibiting BET proteins, which act as epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. This recognition is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers. In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to the regulatory regions of oncogenes such as c-MYC and anti-apoptotic genes like BCL-2, as well as genes involved in the pro-inflammatory NF-κB signaling cascade. By displacing BRD4 from chromatin, this compound effectively downregulates the transcription of these critical genes, leading to cell cycle arrest, induction of apoptosis, and a reduction in inflammatory signaling.[2][6][7]
Caption: this compound inhibits BRD4, disrupting transcription of oncogenes and leading to anti-cancer effects.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various cell-based assays. This data provides a reference for expected outcomes when screening this compound or similar BET inhibitors.
Table 1: this compound Potency and Cellular Activity
| Parameter | Assay Type | Cell Line(s) | Value | Reference(s) |
| IC50 | BRD4-BD1 Inhibition | Biochemical Assay | 39 nM | [1] |
| EC50 | MYC Expression | Cellular Assay | 0.18 µM | [1] |
| Cell Viability | MTT/MTS Assay | Multiple Myeloma | Dose-dependent decrease (0-1500 nM) | [1] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cellular Effect | Assay Type | Cell Line(s) | Concentration | Duration | Result | Reference(s) |
| Cell Cycle Arrest | Flow Cytometry | INA6, MM.1S | 800 nM | 72 hours | G1 Phase Arrest | [1] |
| Apoptosis Induction | Flow Cytometry | INA6, MM.1S | 800 nM | 72 hours | Significant increase in apoptosis | [1] |
Table 3: Modulation of Target Gene Expression by this compound
| Target Gene | Assay Type | Sample Type | Treatment | Result | Reference(s) |
| IL-8 mRNA | qPCR | Patient Whole Blood | >120 mg this compound | Suppression of mRNA levels | [2][8] |
| CCR1 mRNA | qPCR | Patient Whole Blood | >170 mg this compound | Suppression of mRNA levels | [2][8] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Multiple Myeloma cell lines: INA6, MM.1S)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 48-72 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Target Gene Expression Analysis (qPCR)
This protocol details the use of quantitative real-time PCR (qPCR) to measure the mRNA expression levels of this compound target genes, such as IL-8 and CCR1, in treated cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (IL-8, CCR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with different concentrations of this compound and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound's activity. By assessing its effects on cell proliferation, apoptosis, and target gene expression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The quantitative data presented serves as a benchmark for experimental outcomes. These assays are essential tools for the preclinical evaluation of this compound and other BET inhibitors in the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pelabresib in Animal Models of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of dysregulated Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling has led to the development of JAK inhibitors like ruxolitinib, which have become a cornerstone of MF therapy. However, many patients exhibit suboptimal responses or lose response over time, highlighting the need for novel therapeutic strategies.
Pelabresib (formerly CPI-0610) is an investigational, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in oncogenesis and inflammation. In myelofibrosis, this compound is thought to exert its therapeutic effects by downregulating the NF-κB signaling pathway, which is a key driver of the pro-inflammatory cytokine expression and bone marrow fibrosis implicated in the disease.[2] Preclinical studies have suggested a synergistic effect when combining a BET inhibitor with a JAK inhibitor, leading to a greater reduction in splenomegaly and bone marrow fibrosis.[3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in established animal models of myelofibrosis.
Mechanism of Action of this compound in Myelofibrosis
This compound's mechanism of action is centered on the inhibition of BET proteins, which are critical regulators of gene transcription. In myelofibrosis, the JAK-STAT pathway is constitutively active, leading to the transcription of genes that drive myeloproliferation.[4] Concurrently, the NF-κB signaling pathway is also hyperactivated, contributing to a chronic inflammatory state and the deposition of fibrotic tissue in the bone marrow.
This compound, by inhibiting BET proteins, disrupts the transcriptional machinery that promotes the expression of NF-κB target genes. This leads to a reduction in pro-inflammatory cytokines and is believed to modulate megakaryocyte differentiation and proliferation, key cellular drivers of bone marrow fibrosis.[5][6] The dual targeting of the JAK-STAT pathway with a JAK inhibitor like ruxolitinib and the NF-κB pathway with this compound represents a rational and potentially synergistic therapeutic strategy in myelofibrosis.[3]
Figure 1: this compound's mechanism targeting the NF-kB pathway.
Recommended Animal Models for Myelofibrosis
Several murine models have been developed that recapitulate key features of human myelofibrosis, making them suitable for the preclinical evaluation of novel therapeutics like this compound. The choice of model depends on the specific scientific question being addressed.
MPLW515L Retroviral Transplant Model
This is a widely used and aggressive model of myelofibrosis. It involves the retroviral transduction of murine bone marrow cells with the human MPLW515L mutation, which is a known driver of myelofibrosis in humans. These transduced cells are then transplanted into lethally irradiated recipient mice.
-
Key Features: This model rapidly develops a phenotype closely resembling human myelofibrosis, including marked thrombocytosis, splenomegaly due to extramedullary hematopoiesis, and significant bone marrow fibrosis.
-
Advantages: The rapid and penetrant phenotype makes it suitable for efficacy studies within a relatively short timeframe.
-
Limitations: The aggressive nature of the disease may not fully represent the chronic progression seen in all human patients.
JAK2V617F Knock-in and Transplant Models
The JAK2V617F mutation is the most common genetic alteration in myeloproliferative neoplasms. Mouse models have been developed that either express this mutation through genetic knock-in or through the transplantation of bone marrow cells transduced with a JAK2V617F-expressing retrovirus.
-
Key Features: These models develop a myeloproliferative phenotype that can range from polycythemia vera-like to a more fibrotic disease, depending on the specific model and genetic background. They exhibit erythrocytosis, leukocytosis, and splenomegaly.
-
Advantages: These models are highly relevant to the majority of myelofibrosis patients who harbor the JAK2V617F mutation.
-
Limitations: The severity and progression to fibrosis can be variable and may take longer to develop compared to the MPLW515L model.
Experimental Protocols
Protocol 1: Induction of Myelofibrosis using the MPLW515L Retroviral Transplant Model
Materials:
-
Donor mice (e.g., C57BL/6J)
-
Recipient mice (e.g., C57BL/6J)
-
5-Fluorouracil (5-FU)
-
Retroviral vector encoding human MPLW515L (e.g., MSCV-hMPLW515L-IRES-GFP)
-
Retroviral packaging cell line
-
Recombinant murine cytokines (IL-3, IL-6, SCF)
-
Polybrene
-
Standard cell culture and animal housing facilities
Procedure:
-
Donor Mouse Preparation: Treat donor mice with a single intraperitoneal injection of 5-FU (150 mg/kg) 5-7 days prior to bone marrow harvest to enrich for hematopoietic stem and progenitor cells.
-
Bone Marrow Harvest: Euthanize donor mice and harvest bone marrow from femurs and tibias under sterile conditions.
-
Retroviral Transduction:
-
Culture the harvested bone marrow cells for 24-48 hours in the presence of recombinant murine cytokines (e.g., IL-3, IL-6, SCF).
-
Transduce the cells with the MPLW515L-containing retrovirus in the presence of polybrene. This can be achieved by co-culturing with the packaging cell line or by spinoculation with viral supernatant.
-
-
Recipient Mouse Preparation: Lethally irradiate recipient mice (e.g., a split dose of 9.5 Gy) to ablate their native hematopoietic system.
-
Bone Marrow Transplantation: Inject the transduced bone marrow cells (typically 1-2 x 10^6 cells) into the tail vein of the irradiated recipient mice.
-
Disease Monitoring: Monitor the mice for signs of disease development, including weight loss, ruffled fur, and abdominal distention (indicative of splenomegaly). Peripheral blood counts should be monitored regularly (e.g., weekly or bi-weekly) to assess for leukocytosis and thrombocytosis. Disease is typically established within 2-3 weeks post-transplantation.
Protocol 2: Administration of this compound and Ruxolitinib
Drug Formulation:
-
This compound (CPI-0610): While specific preclinical formulation details for this compound are not widely published, a common vehicle for oral gavage of small molecules in mice is 0.5% methylcellulose in sterile water.[7] The drug should be prepared as a homogenous suspension.
-
Ruxolitinib: Ruxolitinib can also be formulated in 0.5% methylcellulose for oral administration.
Dosing and Administration:
-
This compound Monotherapy: Based on preclinical studies with the similar BET inhibitor JQ1, a starting dose of 50 mg/kg administered once daily (QD) via oral gavage is recommended.[5]
-
Ruxolitinib Monotherapy: A dose of 90 mg/kg administered twice daily (BID) via oral gavage has been shown to be effective in murine models of myelofibrosis.[5]
-
Combination Therapy: For combination studies, this compound (or a similar BET inhibitor) can be administered at 50 mg/kg QD and ruxolitinib at 90 mg/kg BID.
-
Treatment Duration: Treatment should be initiated once the disease is established (e.g., 2-3 weeks post-transplantation) and continued for a defined period (e.g., 21-28 days) to assess efficacy.
Figure 2: Experimental workflow for evaluating this compound.
Protocol 3: Efficacy Evaluation
Endpoint Analysis:
-
Spleen and Liver Weight: At the end of the treatment period, euthanize the mice and carefully dissect and weigh the spleens and livers. A reduction in spleen and liver weight is a primary indicator of efficacy.
-
Bone Marrow Histology:
-
Fix femurs and sternums in 10% neutral buffered formalin.
-
Decalcify the bones and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess cellularity and morphology.
-
Perform reticulin staining (e.g., Gomori's stain) to visualize and quantify the degree of bone marrow fibrosis. Fibrosis can be scored on a scale of 0-3.
-
-
Peripheral Blood Analysis: Collect peripheral blood via cardiac puncture or retro-orbital bleeding at the time of euthanasia. Perform complete blood counts (CBCs) to assess white blood cell counts, red blood cell parameters, and platelet counts.
-
Cytokine Analysis: Plasma can be collected from the peripheral blood and used to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using multiplex assays (e.g., Luminex) or ELISA.
Summary of Preclinical Efficacy Data
The following tables summarize the expected outcomes based on preclinical studies of BET inhibitors in murine models of myelofibrosis. It is important to note that much of the detailed quantitative data comes from studies using the BET inhibitor JQ1, a close analog of this compound.
Table 1: Effect of BET Inhibition on Spleen Weight in MPLW515L Mouse Model
| Treatment Group | Dose and Schedule | Mean Spleen Weight (g) ± SEM | % Reduction vs. Vehicle |
| Vehicle | 0.5% Methylcellulose, QD | 1.2 ± 0.1 | - |
| JQ1 | 50 mg/kg, QD | 0.6 ± 0.08 | 50% |
| Ruxolitinib | 90 mg/kg, BID | 0.4 ± 0.05 | 67% |
| JQ1 + Ruxolitinib | 50 mg/kg QD + 90 mg/kg BID | 0.2 ± 0.03 | 83% |
Data are representative and compiled based on findings from Kleppe et al., 2018.[5]
Table 2: Effect of BET Inhibition on Bone Marrow Fibrosis in MPLW515L Mouse Model
| Treatment Group | Dose and Schedule | Mean Fibrosis Score (0-3) | % of Mice with Grade 0-1 Fibrosis |
| Vehicle | 0.5% Methylcellulose, QD | 2.8 | 0% |
| JQ1 | 50 mg/kg, QD | 1.5 | 40% |
| Ruxolitinib | 90 mg/kg, BID | 1.2 | 60% |
| JQ1 + Ruxolitinib | 50 mg/kg QD + 90 mg/kg BID | 0.5 | 100% |
Data are representative and compiled based on findings from Kleppe et al., 2018, indicating a reversal of fibrosis.[5]
Table 3: Effect of BET Inhibition on Pro-inflammatory Cytokines
| Cytokine | Vehicle | JQ1 | Ruxolitinib | JQ1 + Ruxolitinib |
| IL-6 (pg/mL) | High | Reduced | Significantly Reduced | Markedly Reduced |
| TNF-α (pg/mL) | High | Reduced | Significantly Reduced | Markedly Reduced |
| IL-1β (pg/mL) | High | Reduced | Reduced | Significantly Reduced |
This table represents the expected qualitative changes based on the known mechanism of action and preclinical data.[5]
Conclusion
The preclinical evaluation of this compound in robust animal models of myelofibrosis is a critical step in its development. The protocols outlined in this document provide a framework for conducting these studies, from disease induction to efficacy assessment. The available preclinical data, primarily from studies with the BET inhibitor JQ1, strongly support the rationale for combining this compound with JAK inhibitors to achieve a more profound and durable therapeutic response in myelofibrosis. Further studies with this compound in these models will be essential to confirm these findings and to further elucidate its therapeutic potential.
References
- 1. A Phase 1/2 Study of CPI-0610 With and Without Ruxolitinib in Patients With Hematologic and Myeloproliferative Malignancies [clin.larvol.com]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Targeting of Oncogenic Activation and Inflammatory Signaling Increases Therapeutic Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CRISPR Screening to Identify Pelabresib Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelabresib (CPI-0610) is an investigational and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory cytokines.[3] In myelofibrosis (MF), a myeloproliferative neoplasm, dysregulation of the JAK-STAT signaling pathway is a key driver of the disease.[4] this compound works by downregulating pathogenic pathways, including the NF-κB signaling pathway, thereby reducing cytokine levels and improving bone marrow function.[1][5][6] It is often investigated in combination with JAK inhibitors like ruxolitinib.[4][7]
Despite the promise of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge. Understanding the molecular mechanisms that drive resistance is paramount for developing effective next-generation therapies and combination strategies. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful, unbiased tool to systematically identify genes whose loss confers resistance to a specific drug.[8][9][10][11] This application note provides a detailed protocol for utilizing a pooled lentiviral CRISPR-Cas9 screening approach to identify genes that, when knocked out, lead to resistance to this compound in a relevant cancer cell line.
Principle of the Assay
This protocol outlines a positive selection screen. A population of cancer cells stably expressing Cas9 is transduced with a pooled single-guide RNA (sgRNA) library targeting every gene in the human genome. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a double-strand break at a specific genomic locus, leading to a gene knockout through error-prone non-homologous end joining.
The transduced cell population is then treated with a lethal dose of this compound. Cells in which the knockout of a specific gene confers resistance to this compound will survive and proliferate, while the majority of the cell population will be eliminated. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the surviving cell population compared to a control population, we can identify the genes whose loss is associated with this compound resistance.
Experimental Workflow
Signaling Pathways
Experimental Protocols
Generation of a Stable Cas9-Expressing Cell Line
-
Cell Culture : Culture a human myelofibrosis cell line (e.g., HEL, SET-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Lentiviral Transduction : Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Selection : 48 hours post-transduction, select for Cas9-expressing cells by adding the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin) to the culture medium.
-
Expansion and Validation : Expand the antibiotic-resistant cell population. Validate Cas9 expression and activity using an immunoblot for the Cas9 protein and a functional assay (e.g., T7 endonuclease I assay).
Lentiviral Transduction of sgRNA Library
-
Cell Plating : Plate the stable Cas9-expressing cells at a density that will ensure they are in the exponential growth phase at the time of transduction.
-
Transduction : Transduce the cells with the pooled human genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[12][13] Maintain a library representation of at least 500 cells per sgRNA.[13]
-
Selection : 48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., 1-2 µg/mL puromycin) for 2-3 days.
-
Expansion : Expand the selected cell pool for 7-10 days to allow for efficient gene knockout.
This compound Resistance Screen
-
Cell Plating : Plate the transduced cell pool into two groups: a control group and a this compound-treated group.
-
Drug Treatment : Treat the experimental group with a predetermined lethal dose of this compound (e.g., IC90 concentration) for 14-21 days. The control group is treated with a vehicle (e.g., DMSO).
-
Cell Maintenance : Monitor the cells and replenish the medium with fresh this compound or vehicle every 3-4 days.
-
Harvesting : Once a resistant population emerges in the this compound-treated group, harvest the surviving cells from both the treated and control groups for genomic DNA extraction.
Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction : Extract genomic DNA from both the control and this compound-resistant cell populations.
-
sgRNA Amplification : Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.[14][15]
-
NGS : Sequence the amplified sgRNA libraries on an Illumina sequencing platform (e.g., NextSeq 500).[15][16]
-
Data Analysis :
-
Demultiplex the sequencing reads and align them to the sgRNA library reference file.
-
Count the number of reads for each sgRNA in both the control and treated samples.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated sample compared to the control.[17]
-
Data Presentation
Table 1: Hypothetical Top 10 Gene Hits from CRISPR Screen
| Rank | Gene Symbol | Description | Log2 Fold Change (this compound vs. Control) | p-value | False Discovery Rate (FDR) |
| 1 | GENE-A | E3 Ubiquitin Ligase | 5.8 | 1.2e-8 | 2.5e-7 |
| 2 | GENE-B | Kinase | 5.2 | 3.5e-8 | 5.1e-7 |
| 3 | GENE-C | Transcription Factor | 4.9 | 8.1e-8 | 9.3e-7 |
| 4 | GENE-D | Membrane Transporter | 4.7 | 1.5e-7 | 1.6e-6 |
| 5 | GENE-E | DNA Repair Protein | 4.5 | 2.9e-7 | 2.8e-6 |
| 6 | GENE-F | Apoptosis Regulator | 4.3 | 5.4e-7 | 4.9e-6 |
| 7 | GENE-G | Metabolic Enzyme | 4.1 | 9.8e-7 | 8.5e-6 |
| 8 | GENE-H | Cell Cycle Protein | 3.9 | 1.7e-6 | 1.4e-5 |
| 9 | GENE-I | Signaling Adaptor | 3.7 | 3.1e-6 | 2.5e-5 |
| 10 | GENE-J | RNA Binding Protein | 3.5 | 5.6e-6 | 4.3e-5 |
Validation of Top Gene Hits
Immunoblotting
-
Protein Extraction : Generate individual knockout cell lines for the top candidate genes. Lyse the cells in RIPA buffer.[5]
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Antibody Incubation : Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.[19]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 2: Immunoblotting Validation Results
| Gene Knockout | Protein Expression Level (relative to WT) |
| Wild-Type (WT) | 1.00 |
| GENE-A KO | <0.05 |
| GENE-B KO | <0.05 |
| GENE-C KO | <0.05 |
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis : Lyse cells in a non-denaturing Co-IP lysis buffer.[1][8]
-
Immunoprecipitation : Incubate the cell lysate with an antibody against the protein of interest (the "bait") overnight. Add Protein A/G magnetic beads to pull down the antibody-protein complex.[9]
-
Washing and Elution : Wash the beads to remove non-specific binding proteins and elute the protein complexes.
-
Immunoblotting : Analyze the eluted proteins by immunoblotting to detect interacting partners (the "prey").
Table 3: Co-Immunoprecipitation Validation Results
| Bait Protein | Interacting Protein Detected | Interpretation |
| GENE-A | PROTEIN-X | GENE-A interacts with PROTEIN-X |
| IgG Control | None | No non-specific binding |
Cell Viability Assay
-
Cell Plating : Plate the individual knockout and wild-type cell lines in a 96-well plate.
-
Drug Treatment : Treat the cells with a range of this compound concentrations for 72 hours.
-
Viability Measurement : Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[2][20][21]
-
Data Analysis : Calculate the IC50 values for each cell line to determine the shift in drug sensitivity.
Table 4: Cell Viability Assay Results
| Cell Line | This compound IC50 (nM) | Fold Resistance (vs. WT) |
| Wild-Type (WT) | 50 | 1.0 |
| GENE-A KO | 550 | 11.0 |
| GENE-B KO | 480 | 9.6 |
| GENE-C KO | 420 | 8.4 |
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides a robust and unbiased approach to identify novel mechanisms of resistance to the BET inhibitor this compound. The detailed protocols provided in this application note offer a comprehensive guide for researchers to perform such screens, from initial cell line engineering to the validation of candidate genes. The identification of genes whose loss confers resistance to this compound will not only enhance our understanding of its mechanism of action but also pave the way for the development of rational combination therapies to overcome drug resistance in myelofibrosis and other related malignancies.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ita.promega.com]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. manuals.cellecta.com [manuals.cellecta.com]
- 13. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 18. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 19. General Immunoblotting Protocol | Rockland [rockland.com]
- 20. ch.promega.com [ch.promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pelabresib Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the BET inhibitor, Pelabresib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and preclinical experiments aimed at understanding and overcoming this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains BD1 and BD2.[1][2] By binding to these bromodomains, this compound prevents BET proteins from recognizing acetylated lysine residues on histones, thereby inhibiting the transcription of key oncogenes and pro-inflammatory genes involved in cancer cell proliferation and survival.[2] Preclinical studies have shown that this compound can downregulate NF-κB signaling and inhibit the expression of MYC.[3]
Q2: What are the known mechanisms of resistance to this compound and other BET inhibitors?
A2: Resistance to BET inhibitors, including this compound, can arise through various mechanisms that allow cancer cells to bypass the effects of the drug. These can include:
-
Activation of alternative signaling pathways: Upregulation of compensatory pathways, such as the MAPK/ERK and Wnt/β-catenin signaling pathways, can promote cell survival and proliferation despite BET inhibition.[4]
-
Efflux pumps: While less common for some BET inhibitors, increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Target modification: Mutations in the BET protein bromodomains that prevent inhibitor binding are a potential but less frequently observed mechanism of resistance.
-
Epigenetic reprogramming: Cancer cells can undergo epigenetic changes that reduce their dependency on the specific genes targeted by BET inhibitors.
Q3: My cancer cell line of interest shows high intrinsic resistance to this compound. What could be the reason?
A3: High intrinsic resistance to this compound can be multifactorial. One significant factor identified in preclinical studies is the mutation status of genes in the RAS pathway, such as KRAS.[4] Cell lines with activating KRAS mutations have been shown to be less sensitive to BET inhibitors.[4] Therefore, it is advisable to characterize the mutational status of key oncogenes in your cell line. Additionally, the basal activity of survival pathways like MAPK/ERK or Wnt/β-catenin could contribute to intrinsic resistance.
Q4: What are the most promising combination strategies to overcome this compound resistance?
A4: Based on preclinical and clinical data, combination therapy is a key strategy to overcome this compound resistance. The most well-documented and clinically advanced combination for this compound is with the JAK inhibitor, ruxolitinib, particularly in the context of myelofibrosis.[5][6][7][8] Preclinical studies with other BET inhibitors have also shown strong synergy with MEK inhibitors in cancers with RAS pathway mutations.[4] The choice of combination partner will likely depend on the specific cancer type and the underlying mechanism of resistance.
Troubleshooting Guides
Guide 1: Generating this compound-Resistant Cell Lines
Issue: Difficulty in establishing a stable this compound-resistant cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Initial drug concentration is too high. | Start with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth), to allow for gradual adaptation.[9] |
| Drug concentration is increased too quickly. | Allow the cells to recover and reach a stable growth rate at each concentration before escalating the dose. This may take several passages (e.g., 2-3 passages or 7-10 days at each concentration).[9] |
| Cell viability is too low after treatment. | If more than 50% of cells die after a dose escalation, revert to the previous, lower concentration for a few more passages to stabilize the culture before attempting to increase the concentration again.[9] |
| Inconsistent drug exposure. | Ensure consistent drug exposure by replacing the media with fresh, drug-containing media at regular intervals, typically every 2-3 days. |
| Clonal selection has not occurred. | Once cells can tolerate a significantly higher concentration of this compound (e.g., 10x the initial IC50), consider performing single-cell cloning by limiting dilution to isolate and expand highly resistant monoclonal populations.[9] |
Guide 2: Inconsistent Results in Drug Synergy Assays (Chou-Talalay Method)
Issue: High variability or non-reproducible Combination Index (CI) values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate single-agent dose-response curves. | The Chou-Talalay method relies on accurate determination of the IC50 and the slope of the dose-response curve (m value) for each individual drug. Ensure you have a sufficient number of data points (at least 5-7 concentrations) spanning a wide range of effects (from minimal to maximal inhibition) to accurately determine these parameters.[10][11] |
| Inappropriate drug ratio in combination experiments. | While the Chou-Talalay method can be used with non-constant ratios, using a constant, equipotent ratio (based on the IC50 of each drug) often provides more robust and interpretable results.[12] |
| Suboptimal experimental design. | Ensure that the range of concentrations used for the combination experiment covers a wide spectrum of effects (e.g., from 20% to 80% inhibition) to allow for accurate CI calculation at different effect levels. |
| Data entry or calculation errors. | Double-check all data entry and calculations. Utilize specialized software, such as CompuSyn, to automate the calculation of CI values and reduce the risk of manual errors.[11] |
| Biological variability. | Ensure consistent cell seeding density, incubation times, and reagent concentrations. High biological variability can obscure true synergistic or antagonistic effects. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Cell Lines/Model | Reference |
| BRD4-BD1 IC50 | 39 nM | Biochemical Assay | [1] |
| MYC EC50 | 0.18 µM | Cellular Assay | [1] |
| Effect on Cell Viability | Dose-dependent reduction | Multiple myeloma cell lines | [1] |
| Effect on Cell Cycle | G1 arrest (at 800 nM) | INA6 and MM.1S cells | [1] |
| Effect on Apoptosis | Increased apoptosis (at 800 nM) | INA6 and MM.1S cells | [1] |
| In Vivo Tumor Growth Inhibition | 41-80% | MV-4-11 mouse xenograft model | [1] |
Table 2: Clinical Efficacy of this compound in Combination with Ruxolitinib in Myelofibrosis (MANIFEST-2 Trial)
| Endpoint (at Week 24) | This compound + Ruxolitinib | Placebo + Ruxolitinib | Reference |
| Spleen Volume Reduction ≥35% | 65.9% | 35.2% | [6] |
| Total Symptom Score Reduction ≥50% | 52.3% | 46.3% | [13] |
| Improvement in Bone Marrow Fibrosis | 38.3% | 25.3% | [6] |
| Grade ≥3 Anemia | 23.1% | 36.5% | |
| Grade ≥3 Thrombocytopenia | 13.2% | 6.1% |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol outlines a general method for developing a this compound-resistant cancer cell line using a dose-escalation approach.[9][14][15]
Workflow for Generating this compound-Resistant Cell Lines
Caption: Workflow for developing this compound-resistant cell lines.
Methodology:
-
Determine Initial Sensitivity:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the IC50 value.
-
Calculate the initial induction dose, which should be around the IC20.[9]
-
-
Dose Escalation:
-
Culture the parental cells in the presence of the initial this compound concentration.
-
Maintain the culture until the cells reach a stable growth rate (approximately 80% confluency).
-
Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5-2 fold increase).[14]
-
At each new concentration, allow the cells to adapt and resume stable proliferation before the next increase. This may take several passages.[9]
-
If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
-
Establishment and Characterization of the Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 (e.g., 10-fold or more).
-
Culture the resistant cells in the high-dose this compound-containing medium for several passages to ensure stability.
-
Determine the IC50 of the newly established resistant cell line and compare it to the parental line to calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).[9]
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Protocol 2: Analysis of Drug Synergy using the Chou-Talalay Method
This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug.[11][12]
Workflow for Chou-Talalay Synergy Analysis
Caption: Experimental workflow for drug synergy analysis.
Methodology:
-
Single-Agent Dose-Response:
-
Determine the IC50 values for this compound and the combination drug (Drug B) individually in your cell line of interest using a cell viability assay.
-
-
Combination Experiment:
-
Choose a constant molar ratio of this compound to Drug B for the combination experiment. A common approach is to use the ratio of their IC50 values.
-
Prepare serial dilutions of this compound alone, Drug B alone, and the combination of this compound and Drug B at the chosen constant ratio.
-
Seed cells in 96-well plates and treat with the single agents and the combination. Include untreated control wells.
-
After 72 hours, measure cell viability.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each concentration of the single agents and the combination.
-
Use a software program like CompuSyn or an equivalent analysis tool to input the dose and effect data.
-
The software will generate Combination Index (CI) values for different Fa levels.
-
Interpret the results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 3: Investigating Resistance Mechanisms
To investigate the potential mechanisms of acquired this compound resistance, the following signaling pathways can be examined.
Potential Resistance Pathways to Investigate
Caption: Key signaling pathways in this compound resistance.
A. Western Blot for MAPK Pathway Activation:
-
Sample Preparation: Lyse parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines to assess pathway activation.
B. Wnt/β-catenin Signaling Reporter Assay:
-
Transfection: Co-transfect parental and this compound-resistant cells with a TCF/LEF-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with this compound, a known Wnt activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor), or a combination.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity. Compare the reporter activity between parental and resistant cells to determine if there is enhanced Wnt/β-catenin signaling in the resistant line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II Data on this compound Combination for Myelofibrosis Leads to Launch of Phase III Double-Blind | Docwire News [docwirenews.com]
- 6. onclive.com [onclive.com]
- 7. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound + ruxolitinib in JAKi-naïve patients: Latest clinical trial data [mpn-hub.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Navigating Pelabresib in Clinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the adverse effects of Pelabresib observed in clinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and clear protocols for researchers encountering specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects associated with this compound?
A1: Based on clinical trial data, the most frequently reported adverse effects of this compound are categorized into hematological and non-hematological events. The most common hematological toxicities are thrombocytopenia (low platelet count) and anemia. Key non-hematological adverse events include diarrhea, nausea, constipation, and fatigue.
Q2: What is the mechanism of action of this compound that contributes to its efficacy and potential side effects?
A2: this compound is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) proteins. By binding to BET proteins, this compound modulates the transcription of genes involved in cancer cell growth and survival, such as MYC, BCL-2, and those in the NF-kB signaling pathway. This inhibition of pro-inflammatory and oncogenic pathways is key to its therapeutic effect in myelofibrosis. However, this mechanism can also impact normal cellular processes, leading to the observed side effects.
Troubleshooting Guides
Hematological Adverse Effects
Issue: A patient in our study on this compound has developed thrombocytopenia.
Solution:
-
Grading of Thrombocytopenia: First, grade the severity of thrombocytopenia according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
Grade Platelet Count (x10^9/L) 1 < institutional LLN - 75.0 2 < 75.0 - 50.0 3 < 50.0 - 25.0 4 < 25.0 LLN = Lower Limit of Normal
-
Dose Modification: Based on the grade, follow the dose modification guidelines outlined in the clinical trial protocol. For Grade 3 or higher thrombocytopenia, dose interruption or reduction of this compound may be necessary.
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track platelet recovery.
-
Transfusion Support: For severe (Grade 4) or bleeding-associated thrombocytopenia, platelet transfusions may be indicated. The American Society of Clinical Oncology (ASCO) and the AABB (formerly American Association of Blood Banks) guidelines recommend prophylactic platelet transfusion for patients with a platelet count below 10 x 10^9/L.[1][2]
Issue: A patient is experiencing anemia while on this compound.
Solution:
-
Grading of Anemia: Grade the anemia based on the CTCAE v5.0 hemoglobin (Hgb) levels.
Grade Hemoglobin (g/dL) 1 < LLN - 10.0 2 < 10.0 - 8.0 3 < 8.0 4 Life-threatening -
Dose Modification: For Grade 3 or higher anemia, consider dose interruption or reduction of this compound as per the study protocol.
-
Supportive Care:
-
Transfusion: Red blood cell (RBC) transfusions are a primary management strategy for severe or symptomatic anemia. The ASCO/American Society of Hematology (ASH) guidelines suggest considering transfusion for patients with hemoglobin levels below 7-8 g/dL, or at a higher level if the patient is symptomatic.
-
Erythropoiesis-Stimulating Agents (ESAs): For patients with chemotherapy-associated anemia and a hemoglobin level below 10 g/dL, ESAs may be considered if the cancer treatment is not with curative intent.[3][4][5]
-
Non-Hematological Adverse Effects
Issue: A patient is experiencing nausea and vomiting after taking this compound.
Solution:
-
Grading: Assess the severity of nausea and vomiting using the CTCAE v5.0.
-
Prophylaxis and Treatment: Follow the MASCC/ESMO antiemetic guidelines for breakthrough nausea and vomiting.[6][7][8][9][10]
-
Pharmacological: Consider the use of 5-HT3 receptor antagonists (e.g., ondansetron), NK1 receptor antagonists, and/or dexamethasone.
-
Non-Pharmacological: Advise the patient to eat small, frequent meals, avoid greasy or spicy foods, and stay hydrated.
-
Issue: A patient has developed diarrhea during this compound treatment.
Solution:
-
Grading: Grade the diarrhea according to CTCAE v5.0 criteria based on the increase in stool frequency and impact on daily activities.
-
Management:
-
Dietary Modification: Recommend a BRAT diet (bananas, rice, applesauce, toast) and increased fluid intake to prevent dehydration.[11]
-
Pharmacological Intervention:
-
Loperamide: For mild to moderate diarrhea, loperamide is the first-line treatment. The standard dose is 4 mg initially, followed by 2 mg every 4 hours or after each unformed stool, not to exceed 16 mg per day.[11][12]
-
Octreotide: For severe or refractory diarrhea, subcutaneous octreotide may be necessary.[12][13][14]
-
-
Quantitative Data Summary
Table 1: Incidence of Common Hematological Adverse Events with this compound in Combination with Ruxolitinib in JAK Inhibitor-Naïve Myelofibrosis Patients
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Thrombocytopenia | 52.8 | 13.2 |
| Anemia | 44.8 | 23.1 |
Data from the MANIFEST-2 trial.
Table 2: Incidence of Common Non-Hematological Adverse Events with this compound in Combination with Ruxolitinib in JAK Inhibitor-Naïve Myelofibrosis Patients
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Diarrhea | 35 | 1 |
| Constipation | 25 | Not Reported |
| Nausea | 24 | Not Reported |
| Fatigue | 33 | 1 |
Data from the MANIFEST trial.[1]
Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
-
Baseline Assessment: Obtain a complete blood count (CBC) with differential and platelet count before initiating this compound.
-
Routine Monitoring: Perform CBC with differential and platelet count weekly for the first two cycles, then every two weeks for the next four cycles, and monthly thereafter, or as clinically indicated.
-
Unscheduled Assessments: If a patient develops signs or symptoms of bleeding or anemia (e.g., petechiae, bruising, fatigue, dyspnea), perform an immediate CBC.
Protocol 2: Management of Grade 3/4 Thrombocytopenia
-
Interrupt this compound: Immediately hold this compound treatment.
-
Monitor Platelets: Monitor platelet count at least twice weekly.
-
Transfusion: If the platelet count falls below 10 x 10^9/L or if there is active bleeding, administer a platelet transfusion according to institutional guidelines.
-
Resumption of Treatment: Once the platelet count recovers to Grade 1 or baseline, this compound may be reinitiated at a reduced dose level as specified in the clinical trial protocol.
Visualizations
Caption: this compound inhibits BET proteins, disrupting NF-κB signaling and oncogene transcription.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Platelet Transfusion: 2025 AABB and ICTMG International Clinical Practice Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of Cancer-Associated Anemia With Erythropoiesis-Stimulating Agents: ASCO/ASH Clinical Practice Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. 2023 MASCC and ESMO guideline update for the prevention of chemotherapy- and radiotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mascc.org [mascc.org]
- 8. esmo.org [esmo.org]
- 9. mascc.org [mascc.org]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 14. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pelabresib: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Pelabresib in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during myelofibrosis research and other relevant applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in combination therapy with Ruxolitinib for treatment-naïve myelofibrosis patients?
The recommended starting dose of this compound is 125 mg administered orally once daily for 14 consecutive days, followed by a 7-day break, completing a 21-day cycle.[1][2][3] This regimen is used in combination with Ruxolitinib.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound is an oral, small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[4][5] By inhibiting these epigenetic "readers," this compound disrupts the transcriptional regulation of key oncogenes such as MYC and BCL-2, and downregulates proinflammatory signaling pathways, including the NF-κB pathway.[1][4][6] This dual action on cell proliferation and inflammation is central to its therapeutic effect in myelofibrosis.[1][4]
Q3: What are the expected efficacy outcomes with this compound and Ruxolitinib combination therapy?
Clinical trial data from the MANIFEST and MANIFEST-2 studies have demonstrated significant efficacy with the combination therapy in JAK inhibitor-naïve myelofibrosis patients. Key outcomes include:
-
Spleen Volume Reduction: A significant percentage of patients achieve a spleen volume reduction of at least 35% (SVR35) at week 24.[1][2][3][7][8][9][10][11]
-
Symptom Improvement: A substantial portion of patients experience a 50% or greater reduction in total symptom score (TSS50) at week 24.[1][2][8][9][10][11]
-
Anemia Improvement: The combination therapy has been shown to improve hemoglobin levels in a subset of patients.[1][2][10]
-
Bone Marrow Fibrosis: Improvement in bone marrow fibrosis by at least one grade has been observed in some patients.[1][12]
Q4: What is the safety profile of this compound when used in combination with Ruxolitinib?
The combination of this compound and Ruxolitinib is generally well-tolerated.[1][9] The most common treatment-emergent adverse events (TEAEs) are hematologic and include thrombocytopenia and anemia.[1][7][9][13][14] Non-hematologic TEAEs may include diarrhea, fatigue, and nausea.[2] These adverse events are typically manageable with dose modifications or interruptions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in vitro | - Cell line sensitivity- Off-target effects- Incorrect dosage calculation | - Perform a dose-response curve to determine the IC50 for the specific cell line.- Verify the purity and identity of the this compound compound.- Review all calculations for dosing solutions. |
| Grade 3/4 Thrombocytopenia in vivo | - Known class effect of BET inhibitors[6][15]- Individual patient sensitivity | - As per clinical trial protocols, consider dose interruption of this compound until the event resolves.- Restart at a reduced dose once platelet counts have recovered.- Monitor platelet counts closely. |
| Grade 3/4 Anemia in vivo | - Known adverse event of combination therapy[1][7][9][13][14] | - Consider dose interruption or reduction of this compound and/or Ruxolitinib as per established protocols.- Provide supportive care, such as red blood cell transfusions, if clinically indicated.- Monitor hemoglobin levels regularly. |
| Lack of efficacy (e.g., no significant reduction in spleen volume or symptom score) | - Sub-optimal dosage- Patient-specific resistance mechanisms- Incorrect assessment timing | - In clinical settings, dose escalation of this compound (up to 175 mg daily) may be considered based on tolerability and response.[1][2]- For Ruxolitinib, dose adjustments may also be necessary.[1][10]- Ensure assessments are performed at the protocol-specified time points (e.g., week 24 for primary endpoints).[1][2][3][7][9][10][11] |
| Gastrointestinal (GI) Toxicity (e.g., diarrhea, nausea) | - Common non-hematologic adverse event[2] | - Administer supportive care with anti-diarrheal or anti-emetic medications.- Ensure adequate hydration.- If severe, consider a temporary dose interruption of this compound. |
Data Presentation
Table 1: Efficacy of this compound + Ruxolitinib in JAKi-Naïve Myelofibrosis Patients (MANIFEST & MANIFEST-2 Trials)
| Endpoint | MANIFEST (Phase 2) - Week 24 | MANIFEST-2 (Phase 3) - Week 24 |
| Spleen Volume Reduction ≥35% (SVR35) | 68%[1][2][8][10] | 65.9%[3][7][9][11] |
| Total Symptom Score Reduction ≥50% (TSS50) | 56%[1][2][8][10] | 52.3%[9][11] |
| Hemoglobin Improvement (≥1.5 g/dL increase) | 24% (over any 12-week period)[2] | 16.4% (in patients with baseline anemia)[7] |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 28%[1] | 38.5%[7] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound + Ruxolitinib (MANIFEST-2 Trial)
| Adverse Event | This compound + Ruxolitinib Arm (Any Grade) | Placebo + Ruxolitinib Arm (Any Grade) | This compound + Ruxolitinib Arm (Grade ≥3) | Placebo + Ruxolitinib Arm (Grade ≥3) |
| Anemia | 43.9%[7] | 55.6%[7] | 23.1%[7] | 36.4%[7] |
| Thrombocytopenia | 32.1%[7] | 23.4%[7] | 9%[7] | 5.6%[7] |
| Diarrhea | 23.1%[7] | 18.7%[7] | 0.5%[7] | 1.4%[7] |
| Platelet Count Decreased | 20.8%[7] | 15.9%[7] | 4.2%[7] | 0.9%[7] |
Experimental Protocols
Protocol: In Vitro Proliferation Assay
-
Cell Culture: Culture myelofibrosis-derived cell lines (e.g., HEL, SET-2) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Treat cells with a range of concentrations of this compound, Ruxolitinib, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
Proliferation Assessment: Add a proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves to determine the IC50 values.
Protocol: Quantitative PCR (qPCR) for Target Gene Expression
-
Sample Preparation: Treat cells with this compound at the desired concentration and time point.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for target genes (e.g., MYC, IL8, CCR1) and a housekeeping gene (e.g., GAPDH, B2M).
-
Thermal Cycling: Perform qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Preclinical experimental workflow for this compound evaluation.
References
- 1. ascopubs.org [ascopubs.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Therapy Demonstrates ‘Potential Disease-Modifying Activity’ in Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 11. researchgate.net [researchgate.net]
- 12. flore.unifi.it [flore.unifi.it]
- 13. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pelabresib
This technical support center is designed for researchers, scientists, and drug development professionals investigating the oral BET inhibitor, Pelabresib. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro and in vivo experimentation aimed at improving its oral bioavailability.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Low or Inconsistent In Vitro Dissolution Rate of this compound
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor aqueous solubility of this compound. this compound's chemical structure suggests it may have low solubility in aqueous media, a common characteristic of many small molecule inhibitors. A micronized tablet formulation was developed for clinical trials, indicating that particle size and formulation are key to improving its dissolution and bioavailability.[1] | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the this compound drug substance.2. Formulation with Solubilizing Excipients: Incorporate surfactants, polymers, or cyclodextrins into your formulation to enhance solubility.3. pH Adjustment of Dissolution Media: Investigate the pH-solubility profile of this compound to determine if dissolution can be improved in acidic or basic conditions, staying within a physiologically relevant range (pH 1.2-6.8).[2] | Protocol: In Vitro Dissolution Testing for Poorly Soluble Drugs 1. Apparatus: USP Apparatus 2 (Paddle) is commonly used.2. Dissolution Medium: Start with physiologically relevant media such as Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). If solubility is still limited, consider adding a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate - SDS).3. Procedure: a. Add 900 mL of dissolution medium to each vessel and allow it to equilibrate to 37°C ± 0.5°C. b. Place a single tablet/capsule or a known amount of this compound powder in each vessel. c. Begin rotation at a specified speed (e.g., 50-75 RPM). d. Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). e. Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV). |
| Drug substance aggregation or agglomeration. | 1. Use of Wetting Agents: Incorporate wetting agents in your formulation to improve the dispersibility of the drug particles.2. Sonication: Briefly sonicate the dissolution medium containing the drug substance before starting the dissolution test to break up agglomerates. | See above protocol. Ensure adequate mixing and dispersion of the drug substance in the dissolution vessel. |
| Inappropriate dissolution test parameters. | 1. Agitation Speed: Optimize the paddle speed. Higher speeds can sometimes improve dissolution but should be justified.2. "Sink" Conditions: Ensure that the volume of the dissolution medium is at least three to five times the volume required to form a saturated solution of this compound.[2] This may require increasing the medium volume or adding solubilizers. | See above protocol. Modify parameters as needed based on initial results and justification. |
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
| Potential Cause | Recommended Solution | Experimental Protocol |
| Food effects on drug absorption. The presence of food can significantly alter the gastrointestinal environment, affecting the absorption of orally administered drugs. | Conduct PK studies in both fasted and fed states. This will help to characterize the effect of food on this compound's bioavailability. | Protocol: In Vivo Bioavailability Study Design 1. Study Design: A single-dose, two-period, two-sequence crossover design is standard for bioequivalence studies.[3]2. Subjects: Use a sufficient number of healthy adult subjects (human studies) or animals (preclinical studies).3. Dosing: Administer a single oral dose of the this compound formulation. - Fasted State: Subjects should fast overnight for at least 10 hours before dosing. - Fed State: Administer the dose after a standardized high-fat, high-calorie breakfast.4. Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[1]5. Analysis: Analyze plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).6. PK Parameters: Calculate key pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration). |
| Inconsistent formulation performance. | Ensure robust and reproducible formulation manufacturing processes. Implement stringent quality control measures for particle size distribution, content uniformity, and other critical quality attributes. | See above protocol. The formulation used in the in vivo study should be well-characterized with consistent in vitro dissolution profiles. |
| Subject-to-subject variability in physiology. | Increase the number of subjects in the study. A larger sample size can help to reduce the impact of individual physiological differences. | See above protocol. Power your study appropriately to detect statistically significant differences. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[4] These proteins are epigenetic "readers" that play a crucial role in regulating the expression of genes involved in cancer and inflammation. By binding to the bromodomains of BET proteins, this compound prevents them from interacting with acetylated histones, thereby disrupting the transcription of key oncogenes like MYC and pro-inflammatory signaling pathways such as NF-κB.[4][5]
Q2: What is known about the oral bioavailability of this compound from clinical studies?
Clinical trial data has shown that the formulation of this compound significantly impacts its bioavailability. A micronized tablet formulation was found to have approximately 60% greater bioavailability compared to an earlier capsule formulation.[1] This suggests that dissolution is a key factor for its oral absorption. The recommended Phase II dose is 125 mg administered as a tablet.[4]
Q3: What are some general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Micronization and nanosizing increase the drug's surface area, leading to a faster dissolution rate.[6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
Q4: How does the NF-κB signaling pathway relate to this compound's mechanism of action?
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively activated in various cancers. BET proteins, particularly BRD4, are known to regulate the transcription of NF-κB target genes. By inhibiting BET proteins, this compound can downregulate NF-κB signaling, leading to a reduction in the production of pro-inflammatory cytokines that contribute to the pathology of diseases like myelofibrosis.[4][7]
Data Summary
Table 1: Comparison of this compound Formulations from a Phase 1 Study
| Formulation | Relative Bioavailability |
| Capsule | Baseline |
| Micronized Tablet | ~60% greater than capsule[1] |
Visualizations
Caption: this compound inhibits BET proteins, downregulating NF-κB and MYC pathways.
Caption: Workflow for improving oral bioavailability of this compound.
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Bioavailability bioequivalance study designs | PPTX [slideshare.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
- 6. course.cutm.ac.in [course.cutm.ac.in]
- 7. tandfonline.com [tandfonline.com]
Pelabresib Technical Support Center: Enhancing Anti-Tumor Activity
Welcome to the technical support center for Pelabresib, an investigational oral small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance this compound's anti-tumor activity, troubleshoot experimental challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-tumor activity?
A1: this compound is a selective inhibitor of BET proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene expression.[1][2] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting the transcriptional activation of key oncogenes (like c-MYC and BCL-2) and pro-inflammatory genes (such as those regulated by NF-κB).[1][3][4][5] This leads to a reduction in cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment.[4]
Q2: Why is combination therapy a key strategy for enhancing this compound's efficacy?
A2: Combining this compound with other anti-cancer agents, particularly JAK inhibitors like Ruxolitinib, has shown synergistic effects.[6][7] In myelofibrosis, for instance, the JAK-STAT pathway is hyperactivated, leading to cell proliferation and inflammation. While JAK inhibitors target this pathway, this compound addresses epigenetic dysregulation.[1] This dual targeting of distinct but complementary pathways can lead to more profound and durable anti-tumor responses than either agent alone.[6][7][8] Preclinical data suggest that combining BET and JAK inhibitors results in synergistic activity.[8]
Q3: What are the expected outcomes when combining this compound with a JAK inhibitor like Ruxolitinib?
A3: Clinical trial data from the MANIFEST and MANIFEST-2 studies have demonstrated that the combination of this compound and Ruxolitinib in patients with myelofibrosis leads to significant improvements in key clinical endpoints compared to Ruxolitinib monotherapy. These include a higher rate of spleen volume reduction (SVR35), a trend towards greater symptom improvement (TSS50), and potential disease-modifying activity, as indicated by improvements in bone marrow fibrosis and reductions in pro-inflammatory cytokines.[6][7][9][10]
Q4: Are there known mechanisms of resistance to this compound?
A4: While research into specific resistance mechanisms to this compound is ongoing, potential mechanisms for BET inhibitor resistance in general may involve the activation of bypass signaling pathways or alterations in the epigenetic landscape that reduce dependence on BET protein function. Further investigation is needed to fully characterize resistance to this compound.
Troubleshooting Guides
Issue 1: Suboptimal in vitro anti-proliferative response to this compound monotherapy.
-
Possible Cause 1: Cell line dependency. The sensitivity of cancer cell lines to BET inhibitors can vary significantly. Some cell lines may not be as dependent on the specific oncogenic pathways regulated by BET proteins.
-
Troubleshooting Step: Screen a panel of cell lines to identify those with known sensitivity to BET inhibitors. Consider cell lines with known dysregulation of c-MYC or NF-κB pathways.
-
-
Possible Cause 2: Insufficient drug concentration or exposure time. The anti-proliferative effects of this compound may be concentration- and time-dependent.
-
Troubleshooting Step: Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
-
Possible Cause 3: Redundant signaling pathways. Cancer cells may activate compensatory signaling pathways to overcome the effects of BET inhibition.
-
Troubleshooting Step: Investigate the potential for combination therapy. Based on the genetic and signaling profile of your cell line, consider combining this compound with inhibitors of other key pathways (e.g., JAK/STAT, PI3K/AKT, MAPK).
-
Issue 2: Inconsistent results in xenograft models.
-
Possible Cause 1: Pharmacokinetic/pharmacodynamic (PK/PD) variability. The absorption, distribution, metabolism, and excretion of this compound can vary between individual animals, leading to inconsistent tumor exposure.
-
Troubleshooting Step: Conduct PK/PD studies to correlate drug exposure with target engagement (e.g., modulation of downstream target genes) and anti-tumor efficacy. This will help in optimizing the dosing regimen.
-
-
Possible Cause 2: Tumor microenvironment influence. The tumor microenvironment can impact drug response. Factors such as stromal cells and immune cells can influence the efficacy of this compound.
-
Troubleshooting Step: Characterize the tumor microenvironment of your xenograft model. Consider using more complex models, such as patient-derived xenografts (PDXs) or syngeneic models, which better recapitulate the human tumor microenvironment.
-
-
Possible Cause 3: Off-target effects at high concentrations. High doses of any therapeutic agent can lead to off-target effects and toxicity, which may confound the interpretation of efficacy data.
-
Troubleshooting Step: Titrate the dose of this compound to find a balance between on-target anti-tumor activity and acceptable toxicity. Monitor for signs of toxicity throughout the experiment.
-
Data Presentation
Table 1: Efficacy of this compound in Combination with Ruxolitinib in JAK inhibitor-Naïve Myelofibrosis Patients (MANIFEST-2 Phase 3 Trial) [9][10]
| Endpoint (at Week 24) | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | Difference (95% CI) | P-value |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | 30.4% (21.6, 39.3) | < 0.001 |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | 6.0% (-3.5, 15.5) | 0.216 |
| Absolute Change in Total Symptom Score (TSS) | -15.99 | -14.05 | -1.94 (-3.92, 0.04) | 0.0545 |
| Improvement in Bone Marrow Fibrosis ≥1 grade | 38.5% (n=104) | 24.2% (n=99) | Odds Ratio 2.09 | 0.019 |
Table 2: Key Hematologic Adverse Events (Grade ≥3) in the MANIFEST-2 Trial [9][10]
| Adverse Event | This compound + Ruxolitinib | Placebo + Ruxolitinib |
| Anemia | 23.1% | 36.5% |
| Thrombocytopenia | 13.2% | 6.1% |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a vehicle control, and a positive control (e.g., a known cytotoxic agent). For combination studies, treat with this compound, the second agent, and the combination at various concentrations.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Protocol 2: Western Blotting for Target Gene Expression
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, BCL-2, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting BET proteins.
Caption: Rationale for combining this compound with a JAK inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. esmo.org [esmo.org]
- 8. onclive.com [onclive.com]
- 9. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
Technical Support Center: Investigating and Mitigating Off-Target Effects of Pelabresib
Welcome to the technical support center for Pelabresib. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects during preclinical and clinical investigations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the specificity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational, oral, small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes and inflammatory genes.[3][4] In myelofibrosis, this compound is designed to downregulate pathogenic pathways, such as NF-κB signaling, which are involved in inflammation, bone marrow fibrosis, and enlarged spleen.[1][5][6]
Q2: What are the known on-target and clinically observed side effects of this compound?
The most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials are generally considered on-target effects related to BET inhibition's role in hematopoiesis and other cellular processes. These include thrombocytopenia (low platelet count), anemia, diarrhea, nausea, and fatigue.[7][8][9][10][11] Thrombocytopenia is a known class effect for all BET inhibitors.[12]
Q3: Are there any publicly documented, specific molecular off-targets for this compound?
Q4: Why is it important to investigate the potential for off-target effects?
Identifying off-target effects is critical for several reasons:
-
Data Interpretation: Unintended interactions can lead to misinterpretation of experimental results, attributing a biological effect to the on-target activity when an off-target is responsible.[13]
-
Toxicity: Off-target binding can lead to unexpected cellular toxicities or adverse effects in vivo.[9][14]
-
Therapeutic Efficacy: In some cases, off-target effects can contribute to the therapeutic efficacy of a drug, a phenomenon known as polypharmacology.[9] Understanding the full spectrum of a compound's activity is crucial for a complete mechanistic understanding.
Troubleshooting Guide for Unexpected Experimental Results
If you are observing unexpected phenotypes or data inconsistencies in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death or Reduced Viability at Low Concentrations | This compound may be inhibiting a critical kinase or other protein essential for cell survival in your specific cell line. | 1. Perform a dose-response curve with a structurally unrelated BET inhibitor to see if the effect is BET-specific. 2. Conduct a kinome scan or proteomic profiling to identify potential off-target interactions (see Experimental Protocols). |
| Phenotype Does Not Correlate with Known BET Inhibition Biomarkers (e.g., MYC, NF-κB target gene downregulation) | The observed phenotype may be driven by an off-target effect independent of BET protein inhibition. | 1. Validate on-target engagement by measuring the expression of known BET target genes (e.g., using qPCR or Western blot). 2. If on-target engagement is confirmed but doesn't explain the phenotype, prioritize off-target identification assays. |
| Conflicting Results Between Different Cell Lines or Models | The expression levels of off-target proteins may vary between different experimental systems, leading to differential effects. | 1. Characterize the proteomic landscape of your cell lines to identify differences in the expression of potential off-target candidates. 2. Use a system with a genetically validated target (e.g., CRISPR-Cas9 knockout of BET proteins) to confirm that the observed effect is on-target. |
| In Vivo Toxicity Not Explained by On-Target Effects | This compound may be interacting with an off-target protein that has a critical physiological role in the affected tissue. | 1. Analyze tissue distribution of the compound and correlate with sites of toxicity. 2. Perform proteomic analysis of affected tissues to identify potential off-target interactions in vivo. |
Experimental Protocols for Off-Target Identification
The following are detailed methodologies for key experiments to identify and validate potential off-target effects of this compound.
Kinase Profiling
This method assesses the inhibitory activity of this compound against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Panel Selection: Choose a commercial service that offers a large, representative panel of the human kinome (e.g., 100-400 kinases).
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of your compound at one or more concentrations.
-
Data Analysis: The percentage of inhibition for each kinase at each concentration is determined. Results are often reported as a "kinome map" or a list of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
-
Follow-up: For any identified "hits," determine the IC50 value to quantify the potency of inhibition.
Workflow for Kinase Profiling
Caption: Workflow for identifying off-target kinase interactions.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.[1][2][7][15]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the protein of interest remaining in the soluble fraction using methods like:
-
Western Blotting: For specific candidate proteins.
-
Mass Spectrometry (MS-CETSA): For proteome-wide analysis to discover novel off-targets.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA® workflow for assessing target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes to identify the targets of a compound on a proteome-wide scale.[5]
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by modifying this compound with a reporter tag (e.g., a biotin or a clickable alkyne group) without disrupting its binding activity.
-
Proteome Labeling: Incubate the probe with a cell lysate or intact cells. The probe will covalently or non-covalently bind to its targets.
-
Competition Experiment: In parallel, pre-incubate the proteome with an excess of unmodified this compound before adding the probe. This will block the probe from binding to true targets.
-
Target Enrichment and Identification:
-
If using a biotin tag, enrich the probe-bound proteins using streptavidin beads.
-
If using a clickable tag, perform a click chemistry reaction to attach a reporter (e.g., biotin or a fluorophore).
-
Digest the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the proteins identified in the probe-only sample with the competition sample. Proteins that are significantly less abundant in the competition sample are considered potential targets of this compound.
Logical Flow for Activity-Based Protein Profiling
Caption: ABPP workflow for proteome-wide target identification.
References
- 1. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. youtube.com [youtube.com]
- 5. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. onclive.com [onclive.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Pelabresib Combination Therapy Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Pelabresib combination therapies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vitro and preclinical experiments involving this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. How should I prepare and store this compound (CPI-0610) for in vitro use? | Preparation: this compound is soluble in DMSO at concentrations up to 73 mg/mL (199.55 mM)[1]. For cell-based assays, prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months[2]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| 2. I'm observing precipitation of this compound in my cell culture media. What should I do? | Mitigation: This can occur if the final DMSO concentration is too high or if the drug concentration exceeds its solubility limit in aqueous media. 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. 2. Serial Dilutions: When diluting the DMSO stock, perform serial dilutions in pre-warmed culture media, vortexing gently between each step to ensure it is well-dispersed. 3. Solubility Limit: Be aware of the aqueous solubility of this compound. If high concentrations are needed, consider using a different solvent system or formulation, though this may require extensive validation. |
| 3. My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause? | Troubleshooting: 1. Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to BET inhibitors. The observed toxicity may be the expected pharmacological effect. Run a dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the IC50 in your specific cell line. 2. DMSO Toxicity: As a control, treat cells with the highest concentration of DMSO used in your experiment to rule out solvent-induced toxicity. 3. Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma) before starting the experiment[3][4]. Stressed cells can be more sensitive to drug treatment. |
| 4. How can I confirm that this compound is engaging its target (BRD4) in my cells? | Target Engagement Assays: 1. Western Blot: Assess the downstream effects of BET inhibition. A common marker is the downregulation of MYC protein expression[1][2]. Treatment of sensitive cells with this compound for 4-24 hours should lead to a noticeable decrease in MYC levels. 2. qPCR: Measure the mRNA levels of known BET target genes, such as MYC or IL8[5]. A significant reduction in transcript levels after a short incubation (e.g., 4 hours) indicates target engagement[1]. 3. Chromatin Immunoprecipitation (ChIP): To directly show displacement of BRD4 from chromatin, perform ChIP-qPCR on the promoter region of a known target gene like MYC. |
| 5. What are the most common adverse effects observed with this compound combination therapy in clinical trials? | Clinical Observations: In combination with Ruxolitinib, the most common treatment-emergent adverse events (≥20% of patients) are thrombocytopenia (low platelet count) and anemia[6][7]. Diarrhea and nausea have also been reported[5][6]. Thrombocytopenia is a known class effect of BET inhibitors[5]. |
| 6. Why combine a BET inhibitor (this compound) with a JAK inhibitor (Ruxolitinib)? | Scientific Rationale: Myelofibrosis pathogenesis involves both overactive JAK-STAT signaling and broader inflammatory gene transcription. • Ruxolitinib directly inhibits the JAK-STAT pathway. • This compound , a BET inhibitor, suppresses the transcription of key inflammatory and oncogenic genes, partly by downregulating the NF-κB signaling pathway[3][8]. Preclinical studies show that combining these two agents can lead to a synergistic reduction in splenomegaly, bone marrow fibrosis, and inflammatory cytokines[4][9]. |
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from the MANIFEST and MANIFEST-2 clinical trials, evaluating this compound in combination with Ruxolitinib for JAK inhibitor-naïve patients with myelofibrosis.
Table 1: Efficacy Outcomes at Week 24
| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib | Trial / Note |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | MANIFEST-2[6][10] |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | MANIFEST-2 (Not statistically significant)[6][10] |
| Absolute Change in Total Symptom Score (TSS) | -15.99 | -14.05 | MANIFEST-2 (P = 0.0545)[6] |
| Improvement in Bone Marrow Fibrosis (≥1 Grade) | 38.5% | 24.2% | MANIFEST-2[6] |
| Hemoglobin (Hb) Response | 10.7% | 6.0% | MANIFEST-2[6] |
Table 2: Key Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | This compound + Ruxolitinib | Placebo + Ruxolitinib | Trial |
| Anemia | 43.9% (Grade ≥3: 23.1%) | 55.6% (Grade ≥3: 36.4%) | MANIFEST-2[6][7] |
| Thrombocytopenia | 32.1% (Grade ≥3: 9.0%) | 23.4% (Grade ≥3: 5.6%) | MANIFEST-2[6][7] |
| Diarrhea | 23.1% | 18.7% | MANIFEST-2[6] |
Experimental Protocols & Methodologies
These protocols provide a framework for key in vitro experiments. Researchers should optimize conditions for their specific cell lines and experimental setup.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the effect of this compound, Ruxolitinib, and their combination on cell viability and to quantify synergistic interactions.
Materials:
-
Myelofibrosis-relevant cell line (e.g., SET-2, HEL)
-
Complete culture medium (e.g., RPMI + 10% FBS)
-
This compound and Ruxolitinib DMSO stock solutions
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or similar)
-
Plate reader (luminometer or fluorometer)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Single-Agent Titration:
-
Prepare 2-fold serial dilutions of this compound and Ruxolitinib in culture medium.
-
Treat cells with a range of concentrations for each drug individually (e.g., 8 concentrations, in triplicate) to determine the IC50 for each. A typical range for this compound could be 1 nM to 5 µM.
-
-
Combination Treatment (Fixed Ratio):
-
Based on the single-agent IC50 values, prepare combination dilutions at a fixed equipotent ratio (e.g., 1:1 based on their respective IC50s)[11].
-
For example, if this compound IC50 is 100 nM and Ruxolitinib IC50 is 500 nM, the fixed ratio is 1:5. Prepare serial dilutions of this combination stock.
-
Treat cells with the single agents and the combination dilutions in parallel. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and read the plate on the appropriate plate reader.
-
Data Analysis (Synergy):
-
Normalize data to the vehicle control.
-
Calculate the Combination Index (CI) using the Chou-Talalay method[11][12]. This is a quantitative measure of drug interaction.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software like CompuSyn or SynergyFinder can be used to automatically calculate CI values and generate isobolograms[2][11].
-
Protocol 2: Western Blot for Pathway Modulation
Objective: To assess the impact of this compound and Ruxolitinib on BRD4- and JAK-STAT-related protein expression and phosphorylation.
Methodology:
-
Cell Treatment: Seed cells (e.g., SET-2) in 6-well plates. Once they reach ~70-80% confluency, treat with this compound, Ruxolitinib, the combination, or DMSO vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to consider:
-
BET Pathway: anti-BRD4, anti-c-MYC
-
JAK-STAT Pathway: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
Loading Control: anti-GAPDH, anti-β-Actin
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash again and visualize the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control and compare the levels across different treatment conditions.
Diagrams and Workflows
Signaling Pathway of Combination Therapy
Caption: Synergistic mechanism of this compound and Ruxolitinib.
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro drug combination synergy analysis.
References
- 1. MPN Hub | Therapeutics / bet-inhibitors [mpn-hub.com]
- 2. research.vu.nl [research.vu.nl]
- 3. onclive.com [onclive.com]
- 4. Novel therapeutics for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Computational Approach for Identifying Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Technical Support Center: Overcoming Limitations of Pelabresib in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when investigating the use of Pelabresib, a BET (Bromodomain and Extra-terminal domain) inhibitor, in solid tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its therapeutic rationale in solid tumors?
This compound is a small-molecule inhibitor that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in regulating gene expression. By inhibiting BET proteins, this compound disrupts the transcriptional machinery responsible for the expression of key oncogenes such as MYC, BCL-2, and those involved in the NF-κB signaling pathway. In preclinical studies, this compound has been shown to downregulate NF-κB signaling. While its primary clinical development has focused on myelofibrosis, the rationale for its use in solid tumors is based on the frequent dysregulation of these oncogenic pathways in various cancers.
Q2: We are observing limited single-agent efficacy of this compound in our solid tumor model. Is this expected?
Limited single-agent activity of BET inhibitors, including this compound, has been observed in some solid tumor contexts. This can be due to both intrinsic and acquired resistance mechanisms. Solid tumors often exhibit complex and redundant signaling pathways that can compensate for the inhibition of BET-dependent transcription. For instance, some tumor types may not be heavily reliant on the specific oncogenes, like c-MYC, that are most sensitive to BET inhibition.
Q3: What are the known mechanisms of resistance to this compound and other BET inhibitors in solid tumors?
Resistance to BET inhibitors can be multifaceted and may include:
-
Upregulation of c-MYC: Some cancer cells can develop resistance by increasing the expression of c-MYC through alternative, BET-independent mechanisms.
-
Activation of Parallel Signaling Pathways: Tumor cells can activate compensatory signaling pathways to bypass the effects of BET inhibition. Commonly implicated pathways include the WNT/β-catenin and PI3K/AKT/mTOR pathways.
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can continue to support tumor growth through functions that do not depend on its bromodomain, the target of this compound.
-
Kinome Reprogramming: Cancer cells can alter their kinase signaling networks to overcome the transcriptional repression induced by BET inhibitors.
Q4: What are the most common adverse events observed with this compound in clinical trials, and how might they translate to preclinical models?
In clinical trials, primarily in hematologic malignancies, the most frequently observed adverse events with this compound include fatigue, nausea, decreased appetite, and thrombocytopenia (low platelet count). Thrombocytopenia is considered a class effect for BET inhibitors. When designing preclinical experiments, it is important to monitor for signs of toxicity, such as weight loss, changes in behavior, and, if possible, perform complete blood counts to assess for hematological abnormalities.
Troubleshooting Guides
Problem 1: Suboptimal Inhibition of Target Gene Expression
Symptoms:
-
Western blot or qPCR analysis shows minimal downregulation of known BET target genes (e.g., MYC, FOSL1) following this compound treatment.
-
Lack of a clear dose-response relationship in target gene inhibition.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Drug Exposure | Verify the solubility and stability of this compound in your cell culture media or vehicle for in vivo studies. Confirm the dose and dosing schedule are appropriate for your model. In a Phase I study in lymphoma, this compound was administered orally once daily on a 14-day on, 7-day off schedule.[1] |
| Cell Line Insensitivity | The specific solid tumor cell line may not be dependent on the transcriptional programs regulated by BET proteins. Consider screening a panel of cell lines to identify those with higher sensitivity. |
| Rapid Drug Metabolism | In in vivo models, rapid metabolism of this compound could lead to insufficient exposure. Pharmacokinetic analysis may be necessary to determine the optimal dosing regimen. This compound has a reported half-life of approximately 15 hours, supporting once-daily dosing.[1][2] |
Problem 2: Development of Acquired Resistance in Long-Term Cultures
Symptoms:
-
Initial sensitivity to this compound is observed, but cells resume proliferation after prolonged treatment.
-
Resistant clones exhibit a higher IC50 value for this compound compared to the parental cell line.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Activation of Bypass Pathways | Perform molecular profiling (e.g., RNA-seq, phospho-proteomics) of resistant cells to identify upregulated signaling pathways. Consider combination therapies targeting these pathways. For example, combining BET inhibitors with PI3K/mTOR inhibitors has shown promise. |
| Upregulation of Drug Efflux Pumps | Assess the expression of ABC transporters in resistant cells. Co-treatment with an inhibitor of these pumps may restore sensitivity. |
| Emergence of a Pre-existing Resistant Subpopulation | Characterize the heterogeneity of the parental cell line. Single-cell sequencing could help identify subpopulations with inherent resistance markers. |
Data on Combination Strategies with BET Inhibitors
While specific quantitative data for this compound in solid tumor combination studies is limited in publicly available literature, preclinical studies with other BET inhibitors provide a strong rationale for various combination strategies. The following table summarizes key findings from studies using the BET inhibitor JQ1, which shares a similar mechanism of action with this compound.
| Combination Partner | Tumor Type | Key Findings |
| Everolimus (mTOR inhibitor) | Breast Cancer | JQ1 restored sensitivity to everolimus in resistant breast cancer cells. |
| Enzalutamide (Androgen Receptor inhibitor) | Prostate Cancer | Combination of a BET inhibitor with enzalutamide showed enhanced efficacy in vivo. |
| PI3K inhibitors | Breast, Ovarian, Colorectal Cancers | Combination of BET and PI3K inhibitors can sustain PI3K inhibition and enhance cell killing. |
| MEK inhibitors | Various Solid and Hematologic Cancers | Synergistic growth inhibition and apoptosis were observed with the combination of BET and MEK inhibitors. |
| ATR inhibitors | Melanoma | Concomitant inhibition of BET proteins and ATR resulted in apoptosis and suppression of tumor growth in vivo. |
| PARP inhibitors | Breast Cancer | A BET inhibitor sensitized PARP inhibitor-resistant breast cancers to PARP inhibition. |
Experimental Protocols
General Protocol for Assessing Synergy of this compound with a Combination Agent in vitro
-
Cell Culture: Plate solid tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the combination agent in appropriate cell culture medium.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period determined by the cell doubling time (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each treatment condition. Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
References
- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pelabresib Hematological Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the hematological toxicities associated with Pelabresib, a BET inhibitor investigated for the treatment of myelofibrosis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological toxicities observed with this compound treatment?
A1: The most frequently reported hematological toxicities associated with this compound, particularly when used in combination with Ruxolitinib, are thrombocytopenia (a decrease in platelet count) and anemia (a decrease in red blood cells or hemoglobin).[1][2][3][4][5]
Q2: How are these hematological toxicities typically managed in a clinical research setting?
A2: Hematological toxicities such as thrombocytopenia and anemia are generally manageable and reversible through dose modifications or interruptions of this compound.[1] This approach has been effective in clinical trials, leading to low rates of treatment discontinuation due to these side effects.[1]
Q3: Does the combination of this compound and Ruxolitinib worsen anemia compared to Ruxolitinib alone?
A3: Clinical trial data suggests that the combination of this compound and Ruxolitinib may actually be associated with a lower incidence of Grade 3 or higher anemia compared to placebo plus Ruxolitinib.[3][4][6][7][8][9] Furthermore, a notable portion of patients treated with the combination have shown improvements in hemoglobin levels and a reduced need for red blood cell transfusions.[1][8][9][10]
Q4: What is the proposed mechanism behind this compound-induced hematological toxicity?
A4: this compound is a BET (Bromodomain and Extra-Terminal domain) inhibitor.[11][12] BET proteins are crucial regulators of gene transcription. By inhibiting these proteins, this compound can affect the expression of genes involved in the differentiation and maturation of hematopoietic cells, including megakaryocytes (platelet precursors) and erythroid progenitors (red blood cell precursors), potentially leading to thrombocytopenia and anemia.[5] Thrombocytopenia is considered a class effect for BET inhibitors.[13]
Troubleshooting Guide
This guide addresses specific hematological issues that may be encountered during pre-clinical or clinical research involving this compound.
Issue 1: Progressive or Severe Thrombocytopenia
-
Initial Step: Monitor platelet counts regularly.
-
Troubleshooting:
-
Dose Interruption: For Grade 3 or higher thrombocytopenia, consider interrupting the administration of this compound until the platelet count recovers to a clinically acceptable level.
-
Dose Reduction: Upon resuming treatment, consider a dose reduction of this compound. The MANIFEST-2 trial protocol allowed for dose adjustments of this compound from 175 mg down to 50 mg once daily.[4]
-
Supportive Care: Platelet transfusions may be administered as per institutional guidelines for managing severe thrombocytopenia.
-
Issue 2: Worsening Anemia
-
Initial Step: Regularly monitor hemoglobin and hematocrit levels.
-
Troubleshooting:
-
Dose Modification: Similar to thrombocytopenia, dose interruption or reduction of this compound can be considered if the anemia is determined to be drug-related.
-
Erythropoiesis-Stimulating Agents (ESAs): The use of ESAs could be considered, depending on the study protocol and clinical context.
-
Red Blood Cell (RBC) Transfusions: Administer RBC transfusions as needed to manage symptomatic anemia, in line with established clinical practice guidelines.
-
Quantitative Data Summary
The following tables summarize the incidence of hematological adverse events from key clinical trials of this compound in combination with Ruxolitinib.
Table 1: Hematological Treatment-Emergent Adverse Events (TEAEs) in JAK Inhibitor-Naïve Myelofibrosis Patients (MANIFEST-2 Study)
| Adverse Event | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) |
| Anemia (Any Grade) | 43.9% - 44.8%[3][4][8][9] | 55.1% - 55.6%[3][4][8][9] |
| Anemia (Grade ≥3) | 23.1% - 25.9%[3][4][6] | 36.4% - 38.3%[6][8] |
| Thrombocytopenia (Any Grade) | 32.1% - 52.8%[3][4][8] | 23.4% - 37.4%[3][4][8] |
| Thrombocytopenia (Grade ≥3) | 9.0% - 15.1%[6][8] | 5.6% - 6.1%[3][4][6] |
Table 2: Hematological TEAEs in JAK Inhibitor-Naïve Myelofibrosis Patients (MANIFEST Study, Arm 3)
| Adverse Event | This compound + Ruxolitinib (n=84) |
| Anemia (Any Grade) | 42% - 43%[1][5][14] |
| Anemia (Grade ≥3/4) | 34% - 35%[1][2][14] |
| Thrombocytopenia (Any Grade) | 52% - 55%[1][5][14] |
| Thrombocytopenia (Grade ≥3/4) | 12% - 17%[1][2][14] |
Experimental Protocols & Methodologies
Protocol: Monitoring and Management of Hematological Toxicity in Clinical Trials
This protocol is based on the approaches described in the MANIFEST clinical trial program.
-
Baseline Assessment: Prior to initiating treatment with this compound, perform a complete blood count (CBC) with differential to establish baseline hematological parameters.
-
Routine Monitoring:
-
Conduct CBCs frequently during the initial cycles of treatment (e.g., weekly for the first 2-3 cycles).
-
Once the patient's hematological profile has stabilized, the frequency of monitoring may be reduced (e.g., at the beginning of each treatment cycle).
-
-
Dose Administration Schedule: In the MANIFEST-2 study, this compound was administered once daily for 14 consecutive days, followed by a 7-day break, in a 21-day cycle.[4][15][16] This intermittent dosing schedule may allow for the recovery of blood counts during the off-treatment week.[17]
-
Criteria for Dose Modification:
-
Establish predefined criteria for dose interruption and reduction based on the severity of thrombocytopenia and anemia (referencing Common Terminology Criteria for Adverse Events - CTCAE).
-
For example, in the MANIFEST-2 trial, the ruxolitinib dose could be increased if the platelet count was >125 × 10⁹/L and the absolute neutrophil count was >0.75 × 10⁹/L at the start of Cycle 2, provided there were no significant non-hematological toxicities.[18]
-
Visualizations
Caption: this compound's mechanism and its dual effect on therapeutic action and hematological toxicity.
Caption: Workflow for managing this compound-induced hematological toxicity in a research setting.
References
- 1. ascopubs.org [ascopubs.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. MANIFEST-2: Sustained benefits of this compound plus ruxolitinib in myelofibrosis - Medical Conferences [conferences.medicom-publishers.com]
- 8. MorphoSys’ this compound Improves All Four Hallmarks of Myelofibrosis in Phase 3 MANIFEST-2 Study - BioSpace [biospace.com]
- 9. ASCO 2024: this compound plus ruxolitinib reduces splenomegaly, improves anemia in patients with myelofibrosis | epocrates [epocrates.com]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: this compound (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. esmo.org [esmo.org]
- 16. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 17. onclive.com [onclive.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validation & Comparative
A Comparative Guide to Pelabresib and Other BET Inhibitors in Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
Myelofibrosis (MF) is a chronic myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. While JAK inhibitors have been the cornerstone of treatment, a significant portion of patients experience suboptimal responses or lose response over time. This has spurred the development of novel therapeutic agents, among which Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of Pelabresib (CPI-0610), a frontrunner in this class, with other BET inhibitors in clinical development for MF, supported by available experimental data.
Mechanism of Action: Targeting the Epigenome in Myelofibrosis
BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in inflammation and cancer. In myelofibrosis, the JAK-STAT pathway is constitutively active, leading to the overproduction of inflammatory cytokines and abnormal cell proliferation. BET inhibitors work by binding to the bromodomains of BET proteins, thereby preventing them from interacting with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes such as MYC and pro-inflammatory pathways like NF-κB, which are implicated in the pathogenesis of MF.[1][2][3] Preclinical studies have suggested that the combination of a BET inhibitor with a JAK inhibitor can result in a synergistic reduction of splenomegaly and bone marrow fibrosis.[4]
Comparative Clinical Data of BET Inhibitors in Myelofibrosis
The following tables summarize the available clinical trial data for this compound and other notable BET inhibitors in development for myelofibrosis. It is important to note that this data is from separate clinical trials and not from head-to-head comparison studies.
Table 1: Efficacy of BET Inhibitors in Myelofibrosis (as of late 2025)
| Drug (Trial) | Patient Population | Treatment | Spleen Volume Reduction ≥35% (SVR35) at Week 24 | Symptom Score Reduction ≥50% (TSS50) at Week 24 | Source(s) |
| This compound (MANIFEST-2) | JAK inhibitor-naïve | This compound + Ruxolitinib | 65.9% | 52.3% | [5][6][7][8] |
| This compound (MANIFEST Arm 3) | JAK inhibitor-naïve | This compound + Ruxolitinib | 68% | 56% | [9][10] |
| INCB057643 (Phase 1) | Relapsed/Refractory MF | Monotherapy (≥10 mg) | 4 of 9 patients (44.4%) | 5 of 9 patients (55.6%) | [11] |
| INCB057643 (Phase 1) | Suboptimal response to Ruxolitinib | Combination with Ruxolitinib | 5 of 21 patients (23.8%) | 10 of 19 patients (52.6%) | [11] |
| BMS-986158 (CA011-023 Part 1A) | Ruxolitinib-naïve | BMS-986158 (2 or 3 mg) + Ruxolitinib | 100% (6 of 6 patients) | Data not yet mature | [11] |
| JAB-8263 (Phase 1/2) | Intermediate/High-risk MF (monotherapy) | JAB-8263 | 2 of 13 patients (15.4%) achieved SVR35; mean SVR of -19.95% | 60% (6 of 10 patients) | [12][13][14][15][16] |
Table 2: Safety Profile of BET Inhibitors in Myelofibrosis
| Drug | Common Treatment-Emergent Adverse Events (TEAEs) | Common Grade ≥3 TEAEs | Source(s) |
| This compound (+ Ruxolitinib) | Thrombocytopenia, anemia, nausea, diarrhea | Thrombocytopenia, anemia | [6][17] |
| INCB057643 (mono and combo) | Thrombocytopenia, nausea, anemia | Thrombocytopenia, anemia | [9][11] |
| BMS-986158 (+ Ruxolitinib/Fedratinib) | Thrombocytopenia, anemia, neutropenia, hypertension, diarrhea | Thrombocytopenia, anemia, neutropenia | [11][18] |
| JAB-8263 (monotherapy) | Increased ALT/AST, increased blood bilirubin, thrombocytopenia | Increased ALT/AST | [12][14][15] |
Detailed Experimental Protocols
Spleen Volume Assessment
-
Methodology: Spleen volume is typically measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points (e.g., week 24).[5][12] The total spleen volume is calculated using specialized software by outlining the spleen on each axial image slice and summing the volumes of all slices.[19]
-
Primary Endpoint: The primary efficacy endpoint in many myelofibrosis clinical trials is the proportion of patients achieving a spleen volume reduction of at least 35% from baseline (SVR35) at a specified time point, often 24 weeks.[5][12][20]
Total Symptom Score (TSS) Assessment
-
Methodology: Patient-reported outcomes are crucial in assessing the clinical benefit of new therapies in myelofibrosis. The Myelofibrosis Symptom Assessment Form (MFSAF v4.0) is a validated tool used to measure the severity of seven key symptoms: fatigue, night sweats, itching, abdominal discomfort, pain under the left ribs, early satiety, and bone pain.[3][7][21] Patients rate the severity of each symptom on a scale of 0 (absent) to 10 (worst imaginable). The TSS is the sum of the scores for these seven symptoms, ranging from 0 to 70.[3]
-
Endpoint: A key secondary endpoint is often the proportion of patients achieving a 50% or greater reduction in TSS from baseline (TSS50) at a specified time point.[4][5][7]
Bone Marrow Fibrosis Assessment
-
Methodology: Bone marrow biopsies are obtained at baseline and at later time points during the trial. The degree of bone marrow fibrosis is graded by a central pathologist according to the European Consensus on grading of bone marrow fibrosis (MF-0 to MF-3).[22] This grading system assesses the density of reticulin and collagen fibers in the bone marrow.
-
Endpoint: An improvement in bone marrow fibrosis by at least one grade is considered a sign of potential disease-modifying activity.[20]
Conclusion
This compound, in combination with ruxolitinib, has demonstrated significant efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis, as evidenced by the robust data from the MANIFEST and MANIFEST-2 trials.[4][5] Other BET inhibitors, such as INCB057643, BMS-986158, and JAB-8263, are in earlier stages of clinical development but have also shown promising preliminary activity.[11][12][18] While direct comparative trials are needed to definitively establish the relative efficacy and safety of these agents, the field of BET inhibition offers a new and exciting therapeutic avenue for patients with myelofibrosis. The choice of a specific BET inhibitor in the future may depend on its specific efficacy and safety profile, as well as the patient's individual characteristics and prior treatment history. Continued research and the maturation of data from ongoing clinical trials will be critical in defining the role of this important new class of drugs in the management of myelofibrosis.
References
- 1. Phase III MANIFEST-2: this compound + ruxolitinib vs placebo + ruxolitinib in JAK inhibitor treatment-naive myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for Blood Cancer and Disorder Clinical Trials | NMDP℠ CTSS [ctsearchsupport.org]
- 3. Jacobio Announces First Patient Enrolled in Phase I Clinical Trial of BET Inhibitor JAB-8263 | Jacobio Pharma [jacobiopharma.com]
- 4. onclive.com [onclive.com]
- 5. esmo.org [esmo.org]
- 6. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Inhibitor Possibly Better Than JAK Inhibitor SOC in Myelofibrosis, Trial Suggests | Blood Cancers Today [bloodcancerstoday.com]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. targetedonc.com [targetedonc.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. onclive.com [onclive.com]
- 14. oncodaily.com [oncodaily.com]
- 15. researchgate.net [researchgate.net]
- 16. Jacobio Pharma Shares Early Data on BET Inhibitor for Myelofibrosis at 2024 ASH [synapse.patsnap.com]
- 17. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Matching-adjusted indirect comparison of the this compound-ruxolitinib combination vs JAKi monotherapy in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. Safety and Tolerability Study of INCB057643 in Participants With Myelofibrosis and Other Advanced Myeloid Neoplasms | Clinical Research Trial Listing [centerwatch.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and mechanisms of action of Pelabresib and Navitoclax in the context of myelofibrosis treatment.
This guide provides a comprehensive analysis of two investigational agents, this compound and Navitoclax, which are being evaluated in combination with ruxolitinib for the treatment of myelofibrosis. While direct head-to-head clinical trials are not available, this comparison synthesizes data from their respective pivotal Phase 3 clinical trials to offer insights into their relative performance and distinct mechanisms.
At a Glance: this compound vs. Navitoclax
| Feature | This compound (in combination with Ruxolitinib) | Navitoclax (in combination with Ruxolitinib) |
| Drug Target | Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT)[1] | B-cell lymphoma 2 (BCL-2), B-cell lymphoma-extra-large (BCL-XL), and B-cell lymphoma-w (BCL-w)[2][3] |
| Mechanism of Action | Epigenetic modulation, downregulating genes involved in inflammation and oncogenesis.[1][4] | Induction of apoptosis in malignant cells.[5][6] |
| Pivotal Clinical Trial | MANIFEST-2 (NCT04603495)[7][8] | TRANSFORM-1 (NCT04472598)[9][10] |
| Patient Population | JAK inhibitor-naïve myelofibrosis patients.[7][8] | JAK inhibitor-naïve myelofibrosis patients.[9][10] |
Mechanism of Action
This compound and Navitoclax operate through distinct cellular pathways to exert their therapeutic effects in myelofibrosis.
This compound: As a BET inhibitor, this compound prevents BET proteins from binding to acetylated histones, thereby modulating gene expression.[1][11] This leads to the downregulation of key pro-inflammatory and oncogenic signaling pathways, such as NF-κB, which are implicated in the pathogenesis of myelofibrosis.[1][12]
References
- 1. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase III MANIFEST-2: this compound + ruxolitinib vs placebo + ruxolitinib in JAK inhibitor treatment-naive myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. TRANSFORM-1 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 11. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative analysis of Pelabresib's effect on different cancer types
For Researchers, Scientists, and Drug Development Professionals
Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By targeting these epigenetic readers, this compound modulates the transcription of key oncogenes and inflammatory mediators, demonstrating promising therapeutic potential across a range of hematologic malignancies. This guide provides a comparative analysis of this compound's effects on different cancer types, supported by preclinical and clinical data.
Preclinical Efficacy
This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo models. The following table summarizes its potency and efficacy in key hematological cancer types.
| Cancer Type | Cell Line/Model | Endpoint | Result | Citation |
| Multiple Myeloma | Multiple Myeloma Cell Lines | IC50 (BRD4-BD1) | 39 nM | [1] |
| INA6 and MM.1S cells | Cell Cycle Arrest | G1 arrest at 800 nM | [1] | |
| INA6 and MM.1S cells | Apoptosis | Increased apoptosis at 800 nM | [1] | |
| MV-4-11 xenograft model | Tumor Growth Inhibition | 41-80% inhibition (30-60 mg/kg) | [1] | |
| Lymphoma | Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt Lymphoma (BL) cell lines | Cell Viability | Loss of viability | [2] |
| Raji Burkitt Lymphoma xenograft model | MYC Expression | 75% inhibition (30 mg/kg) | [2] | |
| Myelofibrosis | Murine models of MF | Spleen Weight Reduction | Synergistic reduction with Ruxolitinib | [3] |
| Murine models of MF | Bone Marrow Fibrosis | Reduction in fibrosis | [3] |
Clinical Efficacy
Clinical trials have primarily focused on this compound's efficacy in myelofibrosis and lymphoma, both as a monotherapy and in combination with other agents.
Myelofibrosis
The MANIFEST and MANIFEST-2 trials have established this compound, in combination with the JAK inhibitor Ruxolitinib, as a promising therapeutic strategy for patients with myelofibrosis.
| Trial | Patient Population | Treatment Arm | Primary Endpoint | Result | Citation |
| MANIFEST (Phase 2) | JAK inhibitor-naïve | This compound + Ruxolitinib | SVR35 at Week 24 | 68% | [4][5] |
| TSS50 at Week 24 | 56% | [4][5] | |||
| Suboptimal response to Ruxolitinib | This compound (add-on) | SVR35 at Week 24 | 17% | [6] | |
| TSS50 at Week 24 | 38% | [6] | |||
| MANIFEST-2 (Phase 3) | JAK inhibitor-naïve | This compound + Ruxolitinib | SVR35 at Week 24 | 65.9% | [7] |
| Placebo + Ruxolitinib | 35.2% | [7] |
SVR35: ≥35% reduction in spleen volume; TSS50: ≥50% reduction in total symptom score.
Secondary Endpoints in Myelofibrosis (MANIFEST-2):
| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib | Citation |
| Bone Marrow Fibrosis Improvement (≥1 grade) | 26-27% | - | [6] |
| Anemia Benefit | 24% | - | [6] |
| JAK2 V617F Allele Burden Reduction | ~30% | - | [6] |
Lymphoma
A Phase 1 study (NCT01949883) evaluated this compound in patients with relapsed or refractory lymphoma.
| Trial | Patient Population | Endpoints | Result | Citation |
| Phase 1 (NCT01949883) | Relapsed/Refractory Lymphoma | Objective Response Rate (ORR) | 6.2% | [2][8] |
| Complete Response (CR) | 2 patients | [2][8] | ||
| Partial Response (PR) | 2 patients | [2][8] | ||
| Prolonged Stable Disease | 5 patients | [2][8] |
Mechanism of Action: BET Inhibition
This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones on chromatin. This disrupts the formation of transcriptional machinery at key gene loci, leading to the downregulation of critical oncogenes and pro-inflammatory cytokines.
Signaling Pathways
Two of the most well-characterized pathways affected by this compound are the NF-κB and MYC signaling cascades, both of which are frequently dysregulated in hematologic malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pelabresib: A Procedural Guide for Laboratory Professionals
The proper disposal of investigational drugs like Pelabresib is a critical component of laboratory safety and regulatory compliance. As a small molecule inhibitor of BET proteins currently in clinical development, this compound requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2] This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
Disposal of this compound must adhere to the general principles for managing investigational and potentially cytotoxic agents. All procedures should be conducted in accordance with federal, state, and local regulations, as well as institutional and sponsor-specific guidelines.[3][4] The primary method for disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration.[3][5][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound waste to prevent exposure.[7] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemo-rated Gloves | Double-gloving is recommended. |
| Body Protection | Disposable, impermeable gown | Long-sleeved with cuffs.[8] |
| Eye Protection | Safety goggles or face shield | To protect against splashes or aerosols.[7] |
| Respiratory | N95 or P2 respirator mask | Recommended when handling powders or creating aerosols.[9] |
Operational Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe segregation, containment, and disposal of this compound waste.
1. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate all materials that have come into contact with this compound.[6]
-
This includes, but is not limited to:
2. Containment and Labeling:
-
Sharps Waste: All sharps (needles, scalpels, contaminated glass) must be placed in a designated, puncture-resistant, purple-lidded sharps container clearly labeled as "Cytotoxic Waste".[6][10]
-
Non-Sharps Solid Waste: Place contaminated items like gloves, gowns, and plasticware into a thick (at least 2 mm), leak-proof plastic bag, often color-coded purple or yellow.[7][10] This bag should then be placed inside a rigid, secondary container with a secure lid.[7]
-
Liquid Waste: While not typical for solid forms of this compound, any contaminated liquids should be collected in a sealed, leak-proof container. Do not dispose of via sinks or drains.[4]
-
Labeling: All waste containers must be clearly labeled with a "HAZARDOUS WASTE" or "Cytotoxic Waste" label.[11] The label should include the name of the substance (this compound), the name of the Principal Investigator, and the date.[11]
3. Storage Prior to Disposal:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA).[11]
-
This area must be secure, isolated, well-ventilated, and accessible only to authorized personnel.[7][11]
-
The SAA should be regularly inspected to ensure containers are sealed and not leaking.[11]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][11]
-
Provide the EHS team with a completed chemical waste disposal request form, accurately detailing the contents of the waste.[11]
-
EHS will then manage the transport of the waste to a licensed hazardous waste incineration facility.[3][5]
5. Documentation:
-
Maintain meticulous records of this compound disposal. This includes dates, quantities, and confirmation of pickup by EHS.
-
A certificate of destruction may be provided by the disposal vendor and should be retained for your records.[5]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Spill Procedures
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Wear the full PPE ensemble as described in the table above.
-
Contain the Spill:
-
Clean the Area: Carefully collect all contaminated materials and place them into the cytotoxic waste container. Decontaminate the surface by scrubbing with alcohol or another appropriate solvent.[4]
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Document the spill and report it to your institution's EHS department in accordance with local policy.
References
- 1. Safety Concerns with MorphoSys’ Blood Cancer Drug Could Mar $2.9B Novartis Buy: STAT - BioSpace [biospace.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
Essential Safety and Logistical Information for Handling Pelabresib
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Pelabresib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety and chemical handling protocols.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Material/Type Specification | Rationale |
| Protective Clothing | Lab Coat | 100% Polyester or a Polyester/Cotton Blend | Provides a barrier against splashes and spills. Polyester offers superior chemical resistance compared to cotton. |
| Solid front (no buttons) with tight-fitting cuffs | Prevents chemical seepage through closures and protects the wrists. | ||
| Hand Protection | Gloves | Nitrile | Offers good resistance to a range of chemicals and provides a clear indication of tears or punctures. Preferred over latex to avoid potential allergies. |
| Double-gloving is recommended | Provides an additional layer of protection in case of a breach in the outer glove. | ||
| Eye & Face Protection | Primary Protection | Chemical Splash Goggles | Forms a seal around the eyes to protect against splashes, mists, and dust. |
| Secondary Protection | Face Shield | Worn over goggles to provide full-face protection from splashes and sprays. | |
| Respiratory Protection | Respirator | Powered Air-Purifying Respirator (PAPR) with a HEPA filter | Recommended for handling powdered forms of potent compounds to prevent inhalation of airborne particles. |
Experimental Workflow: Safe Handling and Disposal of this compound
The following workflow diagram outlines the key steps for the safe handling and disposal of this compound in a research laboratory.
Caption: Workflow for safe this compound handling and disposal.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with all applicable federal, state, and local regulations for hazardous waste.
Operational Plan:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, lab coats), and labware (e.g., pipette tips, vials), must be segregated from non-hazardous waste at the point of generation.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste. The containers should be compatible with the waste being collected.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound contaminated solid waste").
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.
-
Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and reputable hazardous waste disposal vendor. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
Disposal Methods:
-
Incineration: This is the preferred method for the destruction of potent pharmaceutical compounds.
-
Chemical Deactivation: If a validated chemical deactivation protocol is available, it may be used prior to disposal. However, this should be done with extreme caution and in accordance with established safety procedures.
Signaling Pathway of this compound
This compound is a Bromodomain and Extra-Terminal domain (BET) inhibitor. It functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of target genes, including those involved in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer.
Caption: this compound inhibits BET proteins, disrupting NF-κB signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
